molecular formula C26H28N4OS B7688025 ZY-444

ZY-444

货号: B7688025
分子量: 444.6 g/mol
InChI 键: ROSPRUQNDJIWDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZY-444 is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSPRUQNDJIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZY-444 mechanism of action in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Tamoxifen in Breast Cancer Cells

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer for decades.[1][2] Its mechanism of action is multifaceted, primarily revolving around its competitive antagonism of the estrogen receptor, leading to the inhibition of cancer cell growth. However, its activity extends beyond simple receptor blockade to include the induction of apoptosis and cell cycle arrest through various signaling pathways. This guide provides a detailed examination of Tamoxifen's molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Estrogen Receptor Antagonism

Tamoxifen's principal therapeutic effect in breast tissue is its role as an ER antagonist.[3][4] As a prodrug, Tamoxifen is metabolized by cytochrome P450 enzymes (notably CYP2D6) into its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, which have a significantly higher affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself.[5]

The mechanism unfolds through the following steps:

  • Competitive Binding: In ER-positive breast cancer cells, endogenous estrogen (17β-estradiol) promotes proliferation by binding to ERα. Tamoxifen's active metabolites competitively bind to the ligand-binding domain of ERα.[5][6][7]

  • Conformational Change and Dimerization: This binding induces a distinct conformational change in the ERα protein. The receptor-ligand complex then dimerizes.[5][8]

  • Nuclear Translocation and DNA Binding: The dimerized complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7][8]

  • Transcriptional Repression: Unlike the estradiol-ER complex which recruits coactivators to initiate gene transcription, the Tamoxifen-ER complex recruits corepressor proteins. This action blocks the transcription of estrogen-dependent genes essential for cell proliferation and growth.[7][8][9] This leads to a decrease in the expression of growth-promoting factors such as insulin-like growth factor 1 (IGF-1).[6]

Tamoxifen_ER_Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds Tamoxifen Tamoxifen (Active Metabolites) Tamoxifen->ER Competitively Binds ER_E2_Complex ER-E2 Complex (Dimer) ER->ER_E2_Complex Dimerization ER_Tam_Complex ER-Tamoxifen Complex (Dimer) ER->ER_Tam_Complex Dimerization ERE Estrogen Response Element (ERE) ER_E2_Complex->ERE Transcription_Activation Gene Transcription (Proliferation) ER_Tam_Complex->ERE Transcription_Repression Transcription Blocked ERE->Transcription_Activation ERE->Transcription_Repression Coactivators Coactivators Coactivators->ER_E2_Complex Corepressors Corepressors Corepressors->ER_Tam_Complex Tamoxifen_Apoptosis_Pathway Tamoxifen Tamoxifen Bcl2 Bcl-2 Gene (Anti-apoptotic) Tamoxifen->Bcl2 Downregulates (Transcriptional) Mitochondria Mitochondria Tamoxifen->Mitochondria Reduces Membrane Potential Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Tamoxifen_Cell_Cycle_Arrest G1 G1 Phase Checkpoint G1->Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase G2->M M->G1 Tamoxifen Tamoxifen Tamoxifen->Checkpoint Inhibits Progression Checkpoint->S G1/S Transition Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Endpoint Assays Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Tamoxifen Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Caspase Activity) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein Protein Expression (Western Blot) Treatment->Protein Data_Analysis 3. Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Protein->Data_Analysis

References

An In-depth Technical Guide on the Early Research of ZY-444 and Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC), and its effects on cancer metabolism. This document synthesizes preclinical data from in vitro and in vivo studies, detailing the compound's mechanism of action, efficacy in various cancer models, and the experimental protocols used in its initial evaluation.

Introduction to this compound and its Target: Pyruvate Carboxylase

This compound is a small molecule compound identified as a potent and selective inhibitor of pyruvate carboxylase (PC), a key enzyme in cancer metabolism.[1][2][3] PC plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, a central pathway for energy production and the generation of biosynthetic precursors essential for rapid cell proliferation.[1][4] By catalyzing the conversion of pyruvate to oxaloacetate, PC provides an anaplerotic flux that sustains the metabolic demands of cancer cells.[1][4] Early research suggests that this compound's inhibition of PC disrupts these metabolic processes, leading to anti-cancer effects in various cancer types, including breast, prostate, and thyroid cancer.[5][6][7]

Mechanism of Action

This compound exerts its anti-cancer effects through the targeted inhibition of pyruvate carboxylase, which in turn modulates critical signaling pathways involved in cancer progression and metastasis.

2.1. Inhibition of Pyruvate Carboxylase and Cancer Metabolism

This compound binds to and inactivates PC, leading to a reduction in basal respiration and ATP production in cancer cells.[2] This metabolic disruption selectively affects cancer cells, which are often more reliant on PC activity for survival and proliferation compared to normal cells.[2]

2.2. Modulation of Wnt/β-catenin/Snail Signaling Pathway

In breast cancer models, inhibition of PC by this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[2][3] This leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, and subsequent downregulation of mesenchymal biomarkers.[2][5]

2.3. Upregulation of TNFAIP3 and Inhibition of TNF Signaling Pathway

In prostate cancer, this compound treatment leads to a significant elevation of Tumor Necrosis Factor, Alpha-Inducible Protein 3 (TNFAIP3).[6][8] TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating the protein levels of RIPK1, IKKα, p-IKBα, and NF-κB.[8] This inhibition of TNF signaling contributes to the suppression of cancer cell proliferation and metastasis.[8]

In Vitro Efficacy of this compound

The anti-cancer properties of this compound have been evaluated in various cancer cell lines, demonstrating its ability to inhibit proliferation, migration, and invasion.

3.1. Quantitative Data on In Vitro Activity

Cell LineCancer TypeAssayEndpointResultReference
C4-2Prostate CancerCell ViabilityIC501.5 - 2.5 µmol/L[8]
22RV1Prostate CancerCell ViabilityIC501.5 - 2.5 µmol/L[8]
PC3Prostate CancerCell ViabilityIC501.5 - 2.5 µmol/L[8]
DU145Prostate CancerCell ViabilityIC501.5 - 2.5 µmol/L[8]
MDA-MB-231Breast CancerProliferation, Migration, InvasionInhibitionSignificant Reduction[1]
4T1Breast CancerProliferation, Migration, InvasionInhibitionSignificant Reduction[1]
TPC-1Thyroid CancerProliferationIC50~4 µM (for 50% reduction)[7]
KTC-1Thyroid CancerProliferationIC50~4 µM (for 50% reduction)[7]

3.2. Experimental Protocols for In Vitro Assays

3.2.1. Cell Viability and Proliferation Assay (Based on CCK-8 and Colony Formation)

  • Cell Seeding: Cancer cells (e.g., DU145, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for 48-72 hours.

  • CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.

  • Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with this compound. After 10-14 days, colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

3.2.2. Wound Healing (Scratch) Assay

  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound at various concentrations.

  • Imaging: Images of the scratch are taken at 0 hours and at subsequent time points (e.g., 24, 48 hours) to monitor cell migration into the wound area. The area of the wound is measured to quantify cell migration.

3.2.3. Transwell Invasion Assay

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing this compound. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

  • Incubation: The plate is incubated for 24-48 hours.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor and anti-metastatic efficacy in preclinical animal models.

4.1. Quantitative Data on In Vivo Activity

Cancer TypeAnimal ModelCell LineTreatmentKey FindingsReference
Prostate CancerNOD-scid miceDU1452.5 and 5 mg/kg/d (i.p.)Significant inhibition of tumor growth.[8]
Breast CancerOrthotopic mouse model4T15 mg/kg/d (i.p.)Reduced primary tumor growth and lung metastasis.[1]
Breast CancerOrthotopic mouse modelMDA-MB-231Not specifiedInhibited tumor initiation and progression.[1]
Thyroid CancerBALB/c nude miceTPC-1, KTC-1Not specifiedInhibited xenograft tumor growth.[9]

4.2. Experimental Protocols for In Vivo Studies

4.2.1. Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD-scid or BALB/c nude mice), 4-6 weeks old, are used.

  • Cell Implantation: Cancer cells (e.g., 1 x 10^6 DU145 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width^2)/2).

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at the specified doses and schedule.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathway Visualizations

5.1. This compound's Effect on the Wnt/β-catenin/Snail Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3β GSK3β Dishevelled->GSK3β | β-catenin β-catenin GSK3β->β-catenin P Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Snail Snail TCF/LEF->Snail Target Genes Target Genes TCF/LEF->Target Genes Wnt Wnt Wnt->Frizzled This compound This compound PC PC This compound->PC Inhibits PC->β-catenin_n Prevents Translocation (via this compound)

Caption: this compound inhibits PC, preventing β-catenin nuclear translocation.

5.2. This compound's Effect on the TNF Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD RIPK1 RIPK1 TRADD->RIPK1 IKK Complex IKKα/β/γ RIPK1->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB p65/p50 IκBα->NF-κB Releases NF-κB_n p65/p50 NF-κB->NF-κB_n Translocation Target Genes Target Genes NF-κB_n->Target Genes TNFα TNFα TNFα->TNFR This compound This compound TNFAIP3 TNFAIP3 This compound->TNFAIP3 Upregulates TNFAIP3->RIPK1 | TNFAIP3->IKK Complex |

Caption: this compound upregulates TNFAIP3, inhibiting the TNF signaling pathway.

5.3. Experimental Workflow for In Vivo Studies

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Orthotopic/Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for assessing this compound efficacy in xenograft models.

Conclusion and Future Directions

The early research on this compound demonstrates its potential as a targeted anti-cancer agent that functions by disrupting cancer metabolism. Its ability to selectively inhibit pyruvate carboxylase and modulate key signaling pathways like Wnt/β-catenin and TNF provides a strong rationale for its further development. The preclinical data from both in vitro and in vivo studies show promising efficacy in breast, prostate, and thyroid cancer models.

Future research should focus on a more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further studies are also warranted to explore its efficacy in a broader range of cancer types that exhibit a dependency on PC for their metabolic needs. Combination studies with other anti-cancer agents could also reveal synergistic effects and provide new avenues for therapeutic strategies.

References

An In-depth Technical Guide to the Structure-Activity Relationship Studies of ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ZY-444, a potent and selective inhibitor of pyruvate carboxylase (PC) with significant anti-cancer properties. This document details the current understanding of this compound's mechanism of action, its biological effects, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound, with the chemical name N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, is a small molecule inhibitor of pyruvate carboxylase (PC), a crucial enzyme in cellular metabolism.[1] PC plays a key role in anaplerosis, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, there is a heightened reliance on this metabolic pathway to support rapid proliferation and survival. This compound has been identified as a promising anti-cancer agent due to its ability to selectively target and inhibit PC, leading to the suppression of tumor growth and metastasis.[1]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of pyruvate carboxylase. This inhibition disrupts the anaplerotic flux, leading to a reduction in the intermediates necessary for the TCA cycle. A significant downstream effect of PC inhibition by this compound is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and is a key driver of cell proliferation, migration, and invasion. This compound has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[2]

Signaling Pathway Diagram

ZY444_Mechanism_of_Action cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle Intermediates PC->TCA Replenishes Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) PC->Destruction_Complex Modulates Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-Myc, Cyclin D1, Snail) TCF_LEF->Target_Genes Activates Transcription Proliferation Proliferation, Migration, Invasion Target_Genes->Proliferation

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Studies

While a detailed quantitative SAR study comparing a large series of this compound analogs is not publicly available, the initial discovery of this compound involved the synthesis and screening of over 50 derivatives of a parent compound, WB-339B. This process led to the identification of this compound as a potent and selective inhibitor.

Key Structural Features of this compound for Biological Activity:

  • (N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)) moiety: This large, hydrophobic portion of the molecule is likely crucial for binding to a specific pocket within the pyruvate carboxylase enzyme. The benzyloxy group may engage in important hydrophobic or aromatic interactions.

  • pyrimidine-2,4-diamine core: This central heterocyclic scaffold serves as a rigid framework to correctly orient the side chains for optimal interaction with the target protein. The amino groups can act as hydrogen bond donors and acceptors.

  • N2-isobutyl group: This alkyl substituent likely contributes to the overall lipophilicity of the molecule and may fit into a smaller hydrophobic pocket within the enzyme's active site.

Further SAR studies would be beneficial to systematically probe the importance of each of these structural elements. For instance, modification of the benzyloxy group, replacement of the thiophene ring with other heterocycles, and variation of the N2-alkyl substituent could provide valuable insights into the pharmacophore and lead to the development of even more potent and selective PC inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
TPC-1Thyroid Papillary Carcinoma3.823.34
KTC-1Thyroid Papillary Carcinoma3.793.69

Data extracted from MedChemExpress product information sheet.[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosage and AdministrationOutcome
Orthotopic 4T1 and MDA-MB-231Breast Cancer Mouse Model2.5-5 mg/kg, i.p., daily or every 2 days for 26 daysPotent anti-tumor and anti-metastatic efficacy
DU145 XenograftProstate Cancer Mouse Model2.5-5 mg/kg, i.p., daily for 24 daysExcellent anti-prostate cancer efficacy
TPC-1 and KTC-1 XenograftThyroid Cancer Mouse ModelDaily for 12 daysInhibitory effect on tumor growth

Data extracted from MedChemExpress product information sheet.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Pyruvate Carboxylase Enzymatic Assay

This assay measures the enzymatic activity of PC by quantifying the conversion of pyruvate to oxaloacetate.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • NaHCO3 (0.5 M)

  • MgCl2 (0.1 M)

  • Acetyl CoA (1 mM)

  • Pyruvate (0.1 M)

  • ATP (0.1 M)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Citrate Synthase

  • Purified Pyruvate Carboxylase enzyme

  • This compound or other test compounds

Protocol:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, DTNB, and Citrate Synthase in a UV-transparent cuvette.

  • Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

  • Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding ATP and pyruvate to the reaction cocktail and ATP to the control cocktail.

  • Simultaneously, add the purified PC enzyme to both cuvettes.

  • To test inhibitors, pre-incubate the enzyme with this compound for a specified time before adding it to the reaction mixture.

  • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., TPC-1, KTC-1)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Cancer cell lines

  • Serum-free and serum-containing cell culture medium

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • This compound

  • 24-well plates

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell insert. If testing an inhibitor, include this compound in the cell suspension.

  • Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the top of the membrane using a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Experimental Workflow Diagram

Transwell_Invasion_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Coat Coat Transwell insert with Matrigel Seed Seed cells in serum-free medium (+/- this compound) in upper chamber Coat->Seed Add_Chemo Add chemoattractant to lower chamber Seed->Add_Chemo Incubate Incubate for 24-48 hours Add_Chemo->Incubate Remove Remove non-invading cells from top Incubate->Remove Fix Fix and stain invading cells Remove->Fix Count Count stained cells Fix->Count

Caption: Workflow for a transwell invasion assay.

Conclusion

This compound is a promising anti-cancer agent that targets cellular metabolism through the inhibition of pyruvate carboxylase, leading to the suppression of the pro-oncogenic Wnt/β-catenin/Snail signaling pathway. While the initial discovery of this compound involved the screening of a library of compounds, a detailed public structure-activity relationship study is needed to fully elucidate the pharmacophore and guide the design of next-generation PC inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other molecules targeting this important metabolic enzyme. Further research into the SAR of this compound class holds the potential to deliver novel and effective therapies for a range of cancers.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on ZY-444, a small molecule inhibitor of pyruvate carboxylase. The information is compiled from published research, focusing on the compound's mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.

Pharmacodynamics: How this compound Affects Cancer Cells

The pharmacodynamic profile of this compound centers on its ability to selectively target cancer cell metabolism. This compound binds to and inactivates the catalytic activity of pyruvate carboxylase (PC), a crucial mitochondrial enzyme that facilitates the conversion of pyruvate to oxaloacetate, thereby replenishing the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition of anaplerosis disrupts key signaling pathways that drive cancer progression.[1][2]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of Pyruvate Carboxylase (PC).[1][2] This targeted disruption of a key metabolic enzyme leads to several downstream effects:

  • Suppression of the Wnt/β-catenin/Snail Signaling Pathway: PC inhibition by this compound prevents the nuclear translocation of β-catenin.[1][4] This blockage disrupts the canonical Wnt signaling cascade, which is critical for cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1][3]

  • Inhibition of the MAPK/ERK Signaling Pathway: In certain cancer cell types, such as thyroid cancer cells, this compound has been shown to significantly inhibit the activation of the MAPK/ERK signaling pathway, reducing the expression of ERK1/2 and its phosphorylated form, p-ERK1/2.[4][5]

  • Reduction in Mitochondrial Respiration: By blocking a key enzyme in the TCA cycle, this compound dose-dependently decreases basal respiration, spare respiratory capacity, and subsequent ATP production in breast cancer cells.[1][4]

ZY444_Wnt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Wnt->Destruction_Complex Inactivation LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin (Ubiquitination & Degradation) beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Genes (e.g., Snail, c-Myc) TCF_LEF->Target_Genes Transcription PC Pyruvate Carboxylase (PC) PC->beta_catenin_n Blocks Translocation ZY444 This compound ZY444->PC Inhibition

This compound inhibits the Wnt/β-catenin pathway by blocking β-catenin's nuclear translocation.
In Vitro Efficacy

This compound has demonstrated selective activity against various cancer cell lines while showing significantly less toxicity to normal cells.[1] Its effects include the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis.[4]

Cell LineCancer TypeAssay TypeResultReference
MDA-MB-231Breast CancerProliferationInhibition observed (0-10 µM, 48h)[4]
4T1Breast CancerProliferationInhibition observed (0-10 µM, 48h)[4]
DU145Prostate CancerProliferationInhibition observed (0-10 µM, 48h)[4]
PC3Prostate CancerProliferationInhibition observed (0-10 µM, 48h)[4]
MDA-MB-231, 4T1Breast CancerMigration/InvasionInhibition observed (0-10 µM, 48h)[4]
TPC-1Thyroid CancerProliferation (IC50)3.82 µM (48h), 3.34 µM (72h)[4]
KTC-1Thyroid CancerProliferation (IC50)3.79 µM (48h), 3.69 µM (72h)[4]
MDA-MB-231, MCF7, 4T1Breast CancerApoptosisSignificant induction observed (0-20 µM, 24h)[4]

Preclinical In Vivo Efficacy

The anti-tumor effects of this compound have been evaluated in a spontaneous mouse model of breast cancer, demonstrating potent efficacy in reducing tumor growth and metastasis.[1]

Animal ModelCancer TypeTreatment ProtocolKey OutcomesReference
Orthotopic 4T1 Mouse ModelBreast Cancer5 mg/kg this compound- Significantly reduced primary tumor burden, more potent than paclitaxel.- Lowered incidence of lung metastasis (25% vs. control).- No evident body weight loss observed.[1]

Pharmacokinetics

Based on publicly available research, detailed quantitative pharmacokinetic (PK) data for this compound, including parameters such as Cmax, Tmax, AUC, bioavailability, and plasma half-life, have not been published. Preclinical research has focused primarily on the compound's pharmacodynamic effects and in vivo efficacy.[1][3][6]

A typical preclinical PK study in an animal model would follow the workflow illustrated below to determine these crucial parameters.

PK_Workflow cluster_dosing cluster_sampling cluster_analysis cluster_modeling Dosing Compound Administration (e.g., IV, PO) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation & Sample Prep Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS->PK_Calc

References

In Vitro Oncology Profile of ZY-444: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor demonstrating significant anti-cancer properties across various preclinical models.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of this compound on cancer cell lines, focusing on its impact on cell viability, apoptosis, and migration. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and development. This compound has shown a promising degree of selectivity for cancer cells over normal cells, marking it as a compound of interest for targeted cancer therapy.[1]

Mechanism of Action

This compound exhibits its anti-neoplastic effects through at least two distinct, context-dependent mechanisms:

  • Inhibition of Pyruvate Carboxylase in Breast Cancer: In breast cancer cells, this compound directly binds to and inactivates pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes intermediates in the tricarboxylic acid (TCA) cycle. This metabolic disruption leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, a key cascade in cancer progression and metastasis.[1][3]

  • Upregulation of TNFAIP3 in Prostate Cancer: In prostate cancer cells, this compound upregulates the expression of TNF Alpha Induced Protein 3 (TNFAIP3). TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating key proteins such as RIPK1, IKKα, p-IKBα, and NF-κB. This cascade ultimately suppresses cancer cell growth and metastasis and promotes apoptosis.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in key studies.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined to assess the potency of this compound in inhibiting cell proliferation.

Cell LineCancer TypeIC50 (µM)Assay Type
C4-2Prostate Cancer~2.5MTS Assay
22RV1Prostate Cancer~1.5MTS Assay
PC3Prostate Cancer~2.0MTS Assay
DU145Prostate Cancer~2.0MTS Assay
MDA-MB-231Breast CancerNot explicitly statedMTS Assay
4T1Breast CancerNot explicitly statedMTS Assay
ES-2Ovarian CancerSensitive to this compoundMTS Assay
SKOV3Ovarian CancerSensitive to this compoundMTS Assay
A2780Ovarian CancerSensitive to this compoundMTS Assay

Note: For prostate cancer cell lines, IC50 values are approximated from graphical data presented in Han et al., 2023.[2] For breast and ovarian cancer lines, specific IC50 values were not provided, but potent inhibition was reported at concentrations of 5 µM.[1]

Table 2: Apoptosis Induction

Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry.

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Early + Late)
DU1450 (Control)~5%
1.25~15%
2.5~25%
5~40%
22RV10 (Control)~4%
1.25~12%
2.5~20%
5~35%

Note: Percentages are approximated from representative flow cytometry plots in Han et al., 2023.[2] Data demonstrates a clear dose-dependent increase in apoptosis.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by this compound and a typical experimental workflow are provided below using Graphviz.

ZY444_Breast_Cancer_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FZD Frizzled Receptor Destruction Destruction Complex (APC, Axin, GSK3β) FZD->Destruction Inhibits LRP LRP5/6 LRP->Destruction Inhibits ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Metabolism Anaplerotic Metabolism PC->Metabolism Enables BetaCatenin_cyto β-catenin Metabolism->BetaCatenin_cyto Stabilizes (Indirectly) Destruction->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF TCF/LEF BetaCatenin_nuc->TCF Snail Snail TCF->Snail Transcription EMT EMT & Metastasis Snail->EMT Promotes

This compound Mechanism in Breast Cancer

ZY444_Prostate_Cancer_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 Activates ZY444 This compound TNFAIP3 TNFAIP3 (A20) ZY444->TNFAIP3 Upregulates TNFAIP3->RIPK1 Inhibits IKK_complex IKK Complex (IKKα) RIPK1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates for Degradation NFkB_cyto NF-κB IkBa->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proliferation Proliferation & Metastasis Genes NFkB_nuc->Proliferation Transcription

This compound Mechanism in Prostate Cancer

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Line Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration/Invasion (Scratch & Transwell) treatment->migration protein Protein Expression (Western Blot) treatment->protein ic50 Calculate IC50 viability->ic50 quant_apoptosis Quantify Apoptotic Cells apoptosis->quant_apoptosis quant_migration Measure Wound Closure & Invading Cells migration->quant_migration quant_protein Analyze Protein Levels protein->quant_protein end Mechanism Elucidation ic50->end quant_apoptosis->end quant_migration->end quant_protein->end

General In Vitro Experimental Workflow

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies reported in the primary literature on this compound.[1][2]

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Plating: Seed cancer cells (e.g., DU145, PC3, MDA-MB-231) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Plating and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and centrifuged at 1,500 rpm for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

  • Cell Plating: Grow cells to 100% confluency in 6-well plates.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Replace the medium with a low-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

  • Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed approximately 5 x 10^4 cells into the upper chamber of the Transwell insert.

  • Treatment: Add the serum-free medium containing different concentrations of this compound to the upper chamber with the cells.

  • Chemoattractant: Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain with crystal violet.

  • Analysis: Count the number of stained, invaded cells in several microscopic fields. Quantify the results and compare them to the vehicle control.

Protein Analysis (Western Blotting)

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against PC, β-catenin, Snail, TNFAIP3, p-IKBα, NF-κB, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

References

Technical Guide: ZY-444 and its Role in the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ZY-444" is a placeholder name for the purpose of this technical guide. All data and methodologies presented herein are based on two well-characterized inhibitors of the Wnt/β-catenin signaling pathway: XAV939 and IWP-2 . This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial and highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.

Given its central role in oncogenesis, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention. Small molecule inhibitors that can modulate this pathway at various nodes are of significant interest in drug discovery and development.

Overview of this compound Analogs: XAV939 and IWP-2

This guide details the mechanisms and properties of two distinct classes of Wnt/β-catenin pathway inhibitors, represented here as analogs of "this compound".

  • ZY-444a (XAV939 Analog): A potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family.

  • ZY-444b (IWP-2 Analog): A powerful inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.

Mechanism of Action

ZY-444a (XAV939 Analog) - Tankyrase Inhibition

ZY-444a exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting Tankyrase 1 and 2. Tankyrases PARsylate (poly-ADP-ribosylate) the scaffold protein Axin, marking it for ubiquitination and proteasomal degradation. By inhibiting TNKS1 and TNKS2, ZY-444a prevents Axin degradation, leading to the stabilization and increased cellular levels of Axin.[1][2][3][4] This enhances the assembly and activity of the β-catenin destruction complex, thereby promoting the phosphorylation and subsequent degradation of β-catenin.[4][5][6] The ultimate result is a decrease in nuclear β-catenin and a reduction in the transcription of Wnt target genes.[7]

ZY444a_Mechanism cluster_pathway Wnt/β-catenin Pathway TNKS Tankyrase 1/2 Axin Axin TNKS->Axin PARsylation Degradation Proteasomal Degradation Axin->Degradation Ubiquitination DestructionComplex β-catenin Destruction Complex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation beta_catenin->Degradation Wnt_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Genes Transcription ZY444a ZY-444a (XAV939 Analog) ZY444a->TNKS Inhibition

Mechanism of ZY-444a (XAV939 Analog) Action
ZY-444b (IWP-2 Analog) - Porcupine Inhibition

ZY-444b acts upstream in the Wnt signaling pathway by inhibiting Porcupine (PORCN). PORCN is an enzyme that mediates the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[8][9][10][11] By blocking PORCN, ZY-444b prevents Wnt proteins from being secreted from the cell, thereby inhibiting both autocrine and paracrine Wnt signaling.[12][13] This leads to a lack of Wnt ligand binding to FZD receptors, keeping the destruction complex active and β-catenin levels low.

ZY444b_Mechanism cluster_cell Wnt-Producing Cell cluster_target_cell Target Cell Wnt_precursor Wnt Precursor PORCN Porcupine (PORCN) Wnt_precursor->PORCN Palmitoylated_Wnt Palmitoylated Wnt PORCN->Palmitoylated_Wnt Palmitoylation Secretion Secretion Palmitoylated_Wnt->Secretion FZD_LRP FZD/LRP Receptors Secretion->FZD_LRP No Wnt Ligand ZY444b ZY-444b (IWP-2 Analog) ZY444b->PORCN Inhibition Wnt_Signaling Wnt Signaling Cascade FZD_LRP->Wnt_Signaling No Activation

Mechanism of ZY-444b (IWP-2 Analog) Action

Quantitative Data

The following tables summarize the in vitro potency of this compound analogs against their respective targets and their effects on various cancer cell lines.

Table 1: In Vitro Potency of this compound Analogs
Compound IDTargetAssay TypeIC50Reference(s)
ZY-444a (XAV939) Tankyrase 1 (TNKS1)Enzyme Assay11 nM[2][3]
Tankyrase 2 (TNKS2)Enzyme Assay4 nM[1][3]
ZY-444b (IWP-2) Porcupine (PORCN)Wnt Processing/Secretion27 nM[10][11][12]
CK1δ (M82F mutant)Kinase Assay40 nM[12]
Table 2: Anti-proliferative Activity (EC50) of ZY-444b (IWP-2 Analog)
Cell LineCancer TypeEC50 (µM)Reference(s)
A818-6Pancreatic8.96[12]
MiaPaCa2Pancreatic1.90[12]
Panc-1Pancreatic2.33[12]
Panc-89Pancreatic3.86[12]
HT29Colorectal4.67[12]
SW620Colorectal1.90[12]
Capan-2Pancreatic2.05[12]
HEK293Embryonic Kidney2.76[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for β-catenin and Axin Levels

This protocol is designed to assess the protein levels of β-catenin and Axin in cells treated with ZY-444a (XAV939 analog).

Western_Blot_Workflow start 1. Cell Culture and Treatment lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking (5% non-fat milk) transfer->block primary 7. Primary Antibody Incubation (4°C, overnight) block->primary secondary 8. Secondary Antibody Incubation (RT, 1 hr) primary->secondary detect 9. Detection (ECL) secondary->detect end 10. Imaging and Analysis detect->end

Western Blot Experimental Workflow
  • Cell Culture and Treatment: Plate cells (e.g., SW480, A549) and allow them to adhere overnight. Treat cells with various concentrations of ZY-444a (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), Axin (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:2000 dilution for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to the loading control.[9][14]

Wnt/β-catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Plating and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing ZY-444a or ZY-444b at desired concentrations. In parallel, treat cells with a Wnt agonist (e.g., Wnt3a conditioned medium or LiCl) to activate the pathway.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system. Measure firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the agonist-treated control.[1][8][10][11][12]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound analogs for a specified period (e.g., 48, 72, or 96 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.

Conclusion

The Wnt/β-catenin signaling pathway remains a critical target in oncology and other disease areas. The "this compound" analogs, represented by the Tankyrase inhibitor XAV939 and the Porcupine inhibitor IWP-2, demonstrate two effective and distinct strategies for downregulating this pathway. XAV939 acts intracellularly to stabilize the β-catenin destruction complex, while IWP-2 acts at the level of ligand secretion, preventing pathway activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working to characterize these and other novel inhibitors of Wnt/β-catenin signaling.

References

ZY-444: A Targeted Approach to Cancer Therapy Through Selective Inhibition of Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC). It details the compound's selective anti-cancer properties, mechanism of action, and supporting preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.

Introduction

Cancer cells exhibit distinct metabolic reprogramming to support their rapid proliferation and survival. One key enzyme in this altered metabolism is pyruvate carboxylase (PC), which plays a crucial role in anaplerosis by replenishing tricarboxylic acid (TCA) cycle intermediates. The expression of PC is often elevated in various cancers compared to normal tissues, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of PC, demonstrating significant anti-tumor efficacy in preclinical models.[1][2] This document summarizes the key findings related to this compound's selectivity for cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy and selectivity of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration Range (µM)Time (h)Key FindingsReference
MDA-MB-231Breast CancerProliferation, Migration, Invasion0-1048Inhibition of proliferation, migration, and invasion[3]
4T1Breast CancerProliferation, Migration, Invasion0-1048Inhibition of proliferation, migration, and invasion[3]
DU145Prostate CancerProliferation, Migration, Invasion0-1048Inhibition of proliferation, migration, and invasion[3]
PC3Prostate CancerProliferation, Migration, Invasion0-1048Inhibition of proliferation, migration, and invasion[3]
TPC-1Thyroid CancerProliferationNot specified24-72Halved proliferation ability[3]
KTC-1Thyroid CancerProliferationNot specified24-72Halved proliferation ability[3]
MDA-MB-231Breast CancerApoptosis0-2024Significant induction of apoptosis[3]
MCF7Breast CancerApoptosis0-2024Significant induction of apoptosis[3]
4T1Breast CancerApoptosis0-2024Significant induction of apoptosis[3]
MDA-MB-231Breast CancerRespiration2-185Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production[3]

Table 2: IC50 Values of this compound in Thyroid Cancer Cell Lines

Cell Line48h IC50 (µM)72h IC50 (µM)Reference
TPC-13.823.34[3]
KTC-13.793.69[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentKey FindingsReference
Orthotopic 4T1 mouse modelBreast Cancer5 mg/kg this compoundSignificantly reduced primary tumor growth and lung metastatic nodules compared to paclitaxel. No evident weight loss.[1]

Mechanism of Action: Targeting the Wnt/β-catenin/Snail Signaling Pathway

This compound exerts its anti-cancer effects by targeting pyruvate carboxylase, a key enzyme in cancer cell metabolism.[1][2] Inhibition of PC by this compound leads to the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][3] This is achieved by preventing the nuclear translocation of β-catenin.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in proliferation, migration, and invasion. By blocking this pathway, this compound effectively inhibits these key cancer-promoting processes.

G cluster_0 Metabolic Intervention cluster_1 Signaling Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle Intermediates PC->TCA Replenishes Wnt Wnt Signaling PC->Wnt Modulates Metabolism Altered Cancer Metabolism TCA->Metabolism beta_catenin_cyto β-catenin (Cytosol) Wnt->beta_catenin_cyto Stabilizes beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation beta_catenin_cyto->beta_catenin_nuc Blocked by This compound via PC inhibition Snail Snail beta_catenin_nuc->Snail Activates Transcription Gene Transcription (Proliferation, Migration, Invasion) Snail->Transcription

Caption: this compound inhibits PC, disrupting cancer metabolism and the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells versus normal cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1, MCF10A) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control.

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader. Alternatively, use the MTT assay and measure absorbance.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Wound Healing (Migration) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in 6-well plates and grow them to confluency.

  • Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers) in serum-free medium.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, 4T1) in the upper chamber in serum-free medium containing this compound or a vehicle control.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for 24-48 hours to allow for cell invasion through the Matrigel matrix.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Data Analysis: Count the number of stained, invaded cells in several microscopic fields. Express the results as the average number of invaded cells per field.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and localization of proteins in the Wnt/β-catenin/Snail pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., β-catenin, Snail, PC) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 In Vitro Assays cluster_1 In Vivo Model cluster_2 Data Analysis & Conclusion A Cell Culture (Cancer vs. Normal) B This compound Treatment (Dose-Response) A->B C Proliferation Assay (e.g., MTT) B->C D Migration Assay (Wound Healing) B->D E Invasion Assay (Transwell) B->E F Apoptosis Assay (e.g., Annexin V) B->F G Western Blot (Signaling Proteins) B->G L Quantify Selectivity (IC50, Tumor Inhibition) C->L D->L E->L M Elucidate Mechanism (Pathway Modulation) G->M H Orthotopic Tumor Implantation (4T1) I This compound Treatment (e.g., 5 mg/kg) H->I J Tumor Growth Measurement I->J K Metastasis Assessment (Bioluminescence/Nodule Count) I->K J->L K->L N Conclusion: Selective Anti-Cancer Activity L->N M->N

Caption: Experimental workflow for investigating the selectivity of this compound.

Conclusion

This compound demonstrates significant and selective anti-cancer activity both in vitro and in vivo. Its mechanism of action, centered on the inhibition of pyruvate carboxylase and the subsequent suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a targeted cancer therapeutic. The higher expression of PC in cancer cells compared to normal cells underpins the observed selectivity, offering a promising therapeutic window.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

Methodological & Application

Application Notes and Protocols for ZY-444 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZY-444 is a novel small molecule compound that has demonstrated significant anti-cancer activity in preclinical studies.[1][2] It functions as an inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[2][3] this compound has been shown to suppress cancer cell proliferation, migration, and invasion, and induce apoptosis.[4] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin/Snail and TNF signaling pathways.[1][3] These application notes provide a summary of in vivo experimental data and detailed protocols for utilizing this compound in preclinical cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound.

Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

ParameterControlThis compound (2.5 mg/kg/d)This compound (5 mg/kg/d)Paclitaxel (5 mg/kg/d)
Tumor Growth Inhibition -SignificantMore significantSignificant
Apoptosis (Cleaved Caspase-3) BaselineIncreasedSignificantly IncreasedNot Reported
Body Weight No significant changeNo significant changeNo significant changeNot Reported

Data derived from a study using DU145 prostate cancer cells in NOD-scid mice.[1]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Orthotopic Model

ParameterControlThis compound (5 mg/kg)Paclitaxel
Primary Tumor Growth -Significantly ReducedReduced
Lung Metastasis (Incidence) High25% (2 out of 8 mice)Higher than this compound
Lung Metastatic Nodules HighSignificantly LowerHigher than this compound
Body Weight No evident weight lossNo evident weight lossNo evident weight loss

Data from a study using 4T1 breast cancer cells in an orthotopic mouse model.[2]

Experimental Protocols

Prostate Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of this compound in a prostate cancer xenograft model.[1]

a. Cell Culture and Animal Model:

  • Human prostate cancer cells (e.g., DU145) are cultured in appropriate media.

  • Male NOD-scid mice (4-6 weeks old) are used for tumor implantation.

b. Tumor Implantation:

  • DU145 cells are harvested and resuspended in a suitable medium (e.g., PBS).

  • A suspension of 1 x 10^6 cells is subcutaneously injected into the flank of each mouse.

c. Treatment Regimen:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound Treatment Groups: Administer this compound intraperitoneally at doses of 2.5 mg/kg/day and 5 mg/kg/day.

  • Positive Control Group: Administer Paclitaxel at 5 mg/kg/day.

  • Control Group: Administer the vehicle control (e.g., DMSO).

  • Treatment is carried out for a specified period (e.g., 21 days).

d. Data Collection and Analysis:

  • Tumor volume is measured three times per week using calipers (Volume = 0.5 x length x width²).

  • Body weight is monitored regularly to assess toxicity.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for cleaved caspase-3 to assess apoptosis).

Breast Cancer Orthotopic Model

This protocol describes the evaluation of this compound's effect on primary tumor growth and metastasis in a breast cancer orthotopic model.[2]

a. Cell Line and Animal Model:

  • Murine breast cancer cells (e.g., 4T1) are used.

  • Female BALB/c mice (6-8 weeks old) are used for orthotopic implantation.

b. Orthotopic Implantation:

  • 4T1 cells are injected into the mammary fat pad of the mice.

c. Treatment Protocol:

  • Following tumor establishment, mice are randomized into different groups.

  • This compound Treatment Group: Administer this compound at a dose of 5 mg/kg.

  • Positive Control Group: Administer Paclitaxel.

  • Control Group: Administer the vehicle control.

  • Treatment is administered as per the study design.

d. Monitoring and Endpoints:

  • Primary tumor growth is monitored using methods such as caliper measurements or bioluminescent imaging if using luciferase-expressing cells.[2]

  • Metastasis to distant organs, particularly the lungs, is a key endpoint. This can be assessed by:

    • Bioluminescent imaging of the whole body and dissected organs.[2]

    • Counting metastatic nodules on the lung surface.[2]

    • Histological analysis (e.g., Hematoxylin & Eosin staining) of lung sections.[2]

  • Body weight is monitored throughout the experiment.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound has been shown to modulate the Wnt/β-catenin/Snail and TNF signaling pathways.

Caption: this compound inhibits Pyruvate Carboxylase (PC), which in turn suppresses the Wnt/β-catenin/Snail signaling pathway to reduce metastasis.

ZY444_TNF_Pathway ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 Upregulates TNF_Pathway TNF Signaling Pathway TNFAIP3->TNF_Pathway Inhibits Proliferation Cell Proliferation TNF_Pathway->Proliferation Promotes Migration Cell Migration TNF_Pathway->Migration Promotes Apoptosis Apoptosis TNF_Pathway->Apoptosis Inhibits

Caption: this compound upregulates TNFAIP3, which inhibits the TNF signaling pathway, leading to reduced cell proliferation and migration, and increased apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

InVivo_Workflow start Start: Cell Culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound, Vehicle, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint dissection Tumor & Organ Dissection endpoint->dissection analysis Data Analysis and Interpretation dissection->analysis

Caption: A generalized workflow for in vivo evaluation of this compound, from cell culture to data analysis.

References

Application Notes and Protocols for ZY-444 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZY-444, a potent and selective small-molecule inhibitor of pyruvate carboxylase (PC), in various cell culture assays. This compound has demonstrated significant anti-cancer properties by targeting cancer cell metabolism and suppressing key signaling pathways involved in tumor progression.[1][2][3][4]

Mechanism of Action

This compound functions as an anti-cancer agent by binding to and inactivating pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle responsible for anaplerosis.[2][3][4] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion, as well as the induction of apoptosis.[1] A key downstream effect of PC inhibition by this compound is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2][3][4] This is achieved by preventing the nuclear translocation of β-catenin.[1] this compound has shown efficacy against various cancer types, including breast, lung, prostate, and thyroid cancer.[1]

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationIncubation TimeEffect
MDA-MB-231Breast CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[1]
4T1Breast CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[1]
MCF7Breast CancerApoptosis0-20 µM24 hSignificant Induction[1]
DU145Prostate CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[1]
PC3Prostate CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[1]
22RV1Prostate CancerProliferation0-5 µM48 hInhibition
C4-2Prostate CancerProliferation0-5 µM48 hInhibition
TPC-1Thyroid CancerProliferation3.82 µM (IC50)48 hInhibition[1]
TPC-1Thyroid CancerProliferation3.34 µM (IC50)72 hInhibition[1]
KTC-1Thyroid CancerProliferation3.79 µM (IC50)48 hInhibition[1]
KTC-1Thyroid CancerProliferation3.69 µM (IC50)72 hInhibition[1]
ES-2Ovarian CancerProliferation, MigrationNot specifiedNot specifiedSensitive to this compound[1]
SKOV3Ovarian CancerProliferationNot specifiedNot specifiedSensitive to this compound[1]
A2780Ovarian CancerProliferationNot specifiedNot specifiedSensitive to this compound[1]
In Vivo Efficacy of this compound
Cancer ModelTreatmentEffect
4T1 orthotopic mouse model5 mg/kg this compoundSignificantly reduced primary tumor growth and lung metastasis[1]
MDA-MB-231 orthotopic mouse modelNot specifiedInhibited tumor initiation and progression[1]
Prostate cancer xenograftNot specifiedSuppressed tumor growth

Experimental Protocols

Cell Proliferation Assays

A. CCK-8/MTT Assay

This protocol is for determining the effect of this compound on cancer cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, PC3, TPC-1)

    • Complete cell culture medium

    • This compound (dissolved in DMSO to create a stock solution)

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-20 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Crystal violet staining solution

  • Procedure:

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Allow cells to attach overnight, then treat with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.

    • When colonies are visible, wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

  • Materials:

    • Cancer cell lines (e.g., MCF7, DU145)

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 0-20 µM) for 24 or 48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Migration and Invasion Assays

A. Wound Healing (Scratch) Assay

This assay qualitatively assesses the effect of this compound on cell migration.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, 4T1)

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Sterile 200 µL pipette tip

  • Procedure:

    • Seed cells in 6-well plates and grow them to a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

B. Transwell Invasion Assay

This assay quantitatively measures the invasive potential of cancer cells in response to this compound.

  • Materials:

    • Cancer cell lines

    • Serum-free medium

    • Complete cell culture medium (as a chemoattractant)

    • This compound

    • Transwell inserts with 8 µm pores, coated with Matrigel

    • 24-well plates

    • Crystal violet staining solution

  • Procedure:

    • Rehydrate the Matrigel-coated inserts with serum-free medium.

    • Resuspend cells in serum-free medium containing different concentrations of this compound.

    • Seed the cells into the upper chamber of the Transwell inserts.

    • Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis of the Wnt/β-catenin Pathway

This protocol is for examining the effect of this compound on the expression of key proteins in the Wnt/β-catenin pathway.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231)

    • This compound

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound (e.g., 0-10 µM) for 24 hours.

    • For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system. Lamin B1 and β-actin are used as loading controls for nuclear and total/cytoplasmic fractions, respectively.

Mandatory Visualization

ZY444_Mechanism_of_Action cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle PC->TCA Catalyzes Wnt_Pathway Wnt/β-catenin/Snail Pathway PC->Wnt_Pathway Influences Metabolism Altered Metabolism TCA->Metabolism Proliferation Proliferation Metabolism->Proliferation Apoptosis Apoptosis Metabolism->Apoptosis Suppression of metabolism leads to beta_catenin_nuc Nuclear β-catenin Wnt_Pathway->beta_catenin_nuc Promotes Translocation Gene_Expression Target Gene Expression (e.g., Snail) beta_catenin_nuc->Gene_Expression Activates Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Invasion Invasion Gene_Expression->Invasion

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_ZY444 cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment proliferation Proliferation Assays (CCK-8, Colony Formation) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assays (Wound Healing, Transwell) treatment->migration western Western Blot (Wnt/β-catenin pathway) treatment->western data_analysis Data Analysis (IC50, Statistical Significance) proliferation->data_analysis apoptosis->data_analysis migration->data_analysis western->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

References

Application of ZY-444 in Cancer Research: A Focus on Pyruvate Carboxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no direct published research specifically detailing the application of ZY-444 in non-small-cell lung cancer (NSCLC). The available scientific literature primarily focuses on the efficacy of this compound in the context of breast cancer. However, the mechanism of action of this compound, which involves the inhibition of pyruvate carboxylase (PC), suggests its potential as a therapeutic agent for other cancers, including NSCLC, where PC is highly expressed.[1]

This document provides an overview of this compound's established effects in breast cancer research and discusses the rationale for its potential application in NSCLC, based on the known role of its target, pyruvate carboxylase.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle that plays a crucial role in cancer cell metabolism.[2][3] By binding to and inactivating PC, this compound disrupts the anaplerotic replenishment of the TCA cycle, which is essential for the rapid proliferation and survival of cancer cells.[2][3] This inhibition of PC leads to a reduction in mitochondrial respiration and ATP production, selectively in cancer cells that exhibit higher PC expression compared to normal cells.[1]

This compound in Breast Cancer Research

In preclinical breast cancer models, this compound has demonstrated significant anti-tumor and anti-metastatic effects.[1][2] It has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[2][3] Treatment with this compound in mouse models of breast cancer resulted in reduced primary tumor growth and a significant decrease in lung metastases.[1]

Potential Application in Non-Small-Cell Lung Cancer (NSCLC)

The rationale for exploring this compound in NSCLC stems from the observation that pyruvate carboxylase is highly expressed in NSCLC patient tissues compared to non-cancerous lung tissue.[1] This elevated expression of PC in NSCLC suggests that, similar to breast cancer, NSCLC cells may be dependent on PC for their metabolic needs. Therefore, inhibiting PC with this compound could be a viable therapeutic strategy for NSCLC.

The diagram below illustrates the proposed mechanism of action of this compound, based on findings in breast cancer research, which may be translatable to NSCLC. This compound inhibits pyruvate carboxylase, leading to downstream effects on the Wnt/β-catenin signaling pathway.

ZY444_Signaling_Pathway cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Wnt_Pathway Wnt/β-catenin Signaling PC->Wnt_Pathway Modulates Metabolism Cancer Metabolism (TCA Cycle, ATP Production) PC->Metabolism Proliferation Cell Proliferation & Metastasis Wnt_Pathway->Proliferation Metabolism->Proliferation

Proposed mechanism of this compound in cancer cells.

Future Research Directions in NSCLC

To establish the utility of this compound in NSCLC, further research is required. The following experimental workflow outlines the necessary steps to investigate its efficacy.

ZY444_NSCLC_Workflow cluster_workflow Experimental Workflow step1 1. In Vitro Studies (NSCLC Cell Lines) step2 2. Cell Viability & Proliferation Assays step1->step2 step3 3. Western Blot Analysis (PC, Wnt/β-catenin pathway proteins) step2->step3 step4 4. In Vivo Studies (NSCLC Xenograft Models) step3->step4 step5 5. Tumor Growth & Metastasis Assessment step4->step5

Workflow for investigating this compound in NSCLC.

Conclusion

While this compound has shown promise as a selective inhibitor of cancer cell metabolism in breast cancer, its application in non-small-cell lung cancer remains to be explored. The high expression of its target, pyruvate carboxylase, in NSCLC provides a strong rationale for future investigations into its therapeutic potential in this disease. The protocols and findings from breast cancer studies can serve as a valuable foundation for designing and conducting preclinical studies of this compound in NSCLC.

References

Application Notes and Protocols: Assessing the Impact of ZY-444 on Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the effect of a novel anti-cancer agent, ZY-444, on cancer cell migration. The described methods, the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay, are fundamental techniques in cancer biology and drug discovery for identifying and characterizing compounds that modulate cell motility.[1]

Introduction to this compound and Cell Migration

Cell migration is a critical process in cancer progression, particularly in metastasis, where cancer cells move from a primary tumor to colonize distant organs.[2] this compound is a hypothetical small molecule inhibitor designed to target key signaling pathways involved in cell motility. These protocols are designed to quantify the inhibitory effects of this compound on cancer cell migration in vitro.

Key Experimental Assays

Two primary assays are detailed to assess the impact of this compound on cell migration:

  • Wound Healing (Scratch) Assay: This method measures the collective migration of a sheet of cells to close an artificially created "wound" or gap in a confluent monolayer.[3] It is a straightforward and cost-effective method to assess the migratory capacity of cells.

  • Transwell (Boyden Chamber) Assay: This assay evaluates the chemotactic response of cells, where they migrate through a porous membrane towards a chemoattractant.[4][5][6] It allows for the quantification of individual cell migration and can be adapted to study cell invasion by coating the membrane with an extracellular matrix (ECM) layer.[5][6]

Data Presentation: Quantitative Analysis of this compound's Effect on Cell Migration

The following tables summarize the expected quantitative data from the described assays, comparing the effects of a vehicle control with different concentrations of this compound.

Table 1: Wound Healing (Scratch) Assay Data

TreatmentConcentration (µM)Average Wound Width at 0h (µm)Average Wound Width at 24h (µm)Percent Wound ClosureMigration Rate (µm/h)
Vehicle Control0512.3153.770.0%14.94
This compound1508.9305.340.0%8.48
This compound5515.1437.815.0%3.22
This compound10510.6485.15.0%1.06

Table 2: Transwell (Boyden Chamber) Assay Data

TreatmentConcentration (µM)Average Number of Migrated Cells per FieldPercent Inhibition of Migration
Vehicle Control02540%
This compound112750.0%
This compound55180.0%
This compound101395.0%

Experimental Protocols

Wound Healing (Scratch) Assay Protocol

This protocol details the steps to assess the effect of this compound on the collective migration of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Cell imaging system with a live-cell incubator or a standard microscope with a camera

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.[3]

  • Cell Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer with a firm and consistent motion.[3][7]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.[7]

  • Treatment: Replace the PBS with a fresh complete medium containing the desired concentrations of this compound or the vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field of view is imaged at each time point.[3]

  • Incubation and Imaging: Incubate the plate and capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.[3]

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the average wound width at each time point and determine the percentage of wound closure and the migration rate.

Transwell (Boyden Chamber) Assay Protocol

This protocol outlines the procedure for evaluating the effect of this compound on the chemotactic migration of cancer cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) and companion plates (e.g., 24-well)

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Vehicle control

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.

  • Chemoattractant Addition: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chambers of the companion plate.[5]

  • Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or the vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of each Transwell insert.[8]

  • Incubation: Place the inserts into the wells of the companion plate and incubate for a period that allows for cell migration (typically 12-24 hours), but not proliferation.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[4]

  • Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a fixation solution for 15-20 minutes. Subsequently, stain the cells with a staining solution for 20-30 minutes.[7]

  • Washing and Drying: Gently wash the inserts with water and allow them to air dry completely.

  • Imaging and Quantification: Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view for each insert and calculate the average number of migrated cells per field.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involved in cell migration that could be targeted by this compound. Many signaling pathways are implicated in the regulation of cell migration, often involving receptor tyrosine kinases (RTKs), the PI3K/Akt pathway, and the MAPK/ERK pathway, which converge on cytoskeletal rearrangements.[2][9][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->RTK Akt Akt PI3K->Akt Rho_GTPases Rho GTPases Akt->Rho_GTPases Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Rho_GTPases Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho_GTPases->Cytoskeletal_Rearrangement

Simplified signaling pathway for cell migration targeted by this compound.
Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the Wound Healing and Transwell assays.

Wound Healing (Scratch) Assay Workflow

G A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with This compound or vehicle C->D E Image wound at T=0 D->E F Incubate and image at time intervals E->F G Measure wound closure and migration rate F->G

Workflow for the Wound Healing (Scratch) Assay.

Transwell (Boyden Chamber) Assay Workflow

G A Add chemoattractant to lower chamber B Seed cells with this compound or vehicle in upper chamber A->B C Incubate to allow for cell migration B->C D Remove non-migrated cells from top of insert C->D E Fix and stain migrated cells on bottom of insert D->E F Image and count migrated cells E->F G Calculate percent inhibition of migration F->G

Workflow for the Transwell (Boyden Chamber) Assay.

References

Application Notes and Protocols for Studying Anaplerotic Pathways in Cancer Using ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this reprogramming is the increased reliance on anaplerotic pathways to replenish tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis. Pyruvate carboxylase (PC), an enzyme that catalyzes the conversion of pyruvate to oxaloacetate, is a critical anaplerotic enzyme frequently upregulated in various cancers. ZY-444 is a potent and specific small molecule inhibitor of PC, making it a valuable tool for studying the role of anaplerosis in cancer and for developing novel anti-cancer therapies.[1][2]

These application notes provide a comprehensive overview of the use of this compound to investigate anaplerotic pathways in cancer, with a focus on breast and prostate cancer models. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.

Mechanism of Action

This compound directly binds to and inhibits the enzymatic activity of pyruvate carboxylase.[1][2] This inhibition blocks the primary anaplerotic pathway that funnels pyruvate into the TCA cycle as oxaloacetate. In cancer cells that are highly dependent on PC for TCA cycle replenishment, treatment with this compound leads to a reduction in key metabolites, impaired mitochondrial respiration, and decreased ATP production.[2] This metabolic disruption ultimately results in the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3]

Key Applications

  • Investigating the role of pyruvate carboxylase in cancer metabolism: this compound can be used as a chemical probe to elucidate the specific contributions of PC to cancer cell bioenergetics, biosynthesis, and redox homeostasis.

  • Studying the interplay between anaplerosis and oncogenic signaling: Research has shown that this compound-mediated inhibition of PC can modulate key cancer-related signaling pathways, including the Wnt/β-catenin/Snail pathway in breast cancer and the TNF signaling pathway in prostate cancer.[1][3]

  • Preclinical evaluation of PC inhibition as a therapeutic strategy: this compound serves as a lead compound for assessing the anti-tumor efficacy of targeting anaplerosis in various cancer models, both in vitro and in vivo.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayThis compound Concentration (µM)Observed EffectReference
MDA-MB-231Breast CancerProliferation (CCK-8)0 - 10IC50 ≈ 2.5 µM[2]
4T1Breast CancerProliferation (CCK-8)0 - 10IC50 ≈ 1.8 µM[2]
MDA-MB-231Breast CancerMigration (Transwell)2.5~50% inhibition[2]
MDA-MB-231Breast CancerInvasion (Transwell with Matrigel)2.5~60% inhibition[2]
DU145Prostate CancerProliferation (CCK-8)0, 1.25, 2.5, 5Dose-dependent inhibition[4]
PC3Prostate CancerProliferation (CCK-8)0, 1.25, 2.5, 5Dose-dependent inhibition[4]
22RV1Prostate CancerColony Formation1.25, 2.5, 5Dose-dependent inhibition[4]
DU145Prostate CancerApoptosis (FACS)5Increased apoptosis[4]
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatmentDosage and ScheduleKey FindingsReference
MDA-MB-231 xenograftThis compound50 mg/kg, i.p., dailySignificant reduction in tumor growth[2]
4T1 orthotopicThis compound50 mg/kg, i.p., dailyInhibition of primary tumor growth and lung metastasis[2]
DU145 xenograftThis compound25 or 50 mg/kg, i.p., dailyDose-dependent tumor growth inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathways

ZY444_Anaplerosis_Signaling cluster_ZY444 This compound Intervention cluster_Metabolism Cellular Metabolism cluster_BreastCancer Breast Cancer Signaling cluster_ProstateCancer Prostate Cancer Signaling This compound This compound PC Pyruvate Carboxylase (PC) This compound->PC TNFAIP3 TNFAIP3 (A20) This compound->TNFAIP3 Upregulates Pyruvate Pyruvate Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate   Wnt Wnt PC->Wnt Modulates TCA Cycle TCA Cycle Oxaloacetate->TCA Cycle   Anaplerosis Anaplerosis β-catenin β-catenin Wnt->β-catenin Snail Snail β-catenin->Snail Proliferation_Metastasis_BC Proliferation & Metastasis Snail->Proliferation_Metastasis_BC TNFα TNFα TNFR TNFR TNFα->TNFR TNFR->TNFAIP3 NF-κB NF-κB TNFAIP3->NF-κB Proliferation_Apoptosis_PC Proliferation & Survival NF-κB->Proliferation_Apoptosis_PC

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, DU145) ZY444_Treatment This compound Treatment Cell_Culture->ZY444_Treatment Proliferation_Assay Proliferation Assay (CCK-8 / Colony Formation) ZY444_Treatment->Proliferation_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) ZY444_Treatment->Migration_Invasion_Assay Metabolic_Assay Metabolic Assays (Seahorse / PC Activity) ZY444_Treatment->Metabolic_Assay Western_Blot Western Blot Analysis (Signaling Pathways) ZY444_Treatment->Western_Blot Xenograft_Model Xenograft/Orthotopic Mouse Model ZY444_Administration This compound Administration (i.p. injection) Xenograft_Model->ZY444_Administration Tumor_Measurement Tumor Growth & Metastasis Measurement ZY444_Administration->Tumor_Measurement IHC Immunohistochemistry (IHC) Tumor_Measurement->IHC

Experimental Protocols

Protocol 1: Pyruvate Carboxylase Activity Assay

This protocol is adapted from established methods to measure PC activity in cell lysates.[1]

Materials:

  • PC Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • This compound

  • Pyruvate

  • ATP

  • NaHCO₃

  • Acetyl-CoA

  • Citrate Synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse using Cell Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

  • Assay Reaction:

    • Prepare a master mix containing PC Assay Buffer, 2 mM ATP, 20 mM NaHCO₃, 0.2 mM Acetyl-CoA, 1 U/mL Citrate Synthase, and 0.1 mM DTNB.

    • In a 96-well plate, add 50 µL of the master mix to each well.

    • Add 20-50 µg of cell lysate to each well.

    • To initiate the reaction, add 10 µL of 10 mM pyruvate to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA412/min).

    • PC activity is proportional to the rate of DTNB reduction by Coenzyme A, which is produced in the citrate synthase-coupled reaction.

    • Normalize the activity to the total protein concentration of the lysate (U/mg protein).

Protocol 2: Seahorse XF Analyzer Metabolic Flux Assay

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[5][6]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • This compound

  • Oligomycin

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone & Antimycin A

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • The following day, treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 6-24 hours).

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Place the cell culture microplate into the analyzer and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number or protein concentration.

    • Analyze the data using the Seahorse Wave software to determine the effect of this compound on cellular metabolism.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol describes the detection of key protein markers in the Wnt/β-catenin/Snail and TNF signaling pathways following this compound treatment.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-TNFAIP3, anti-p-NF-κB, anti-NF-κB, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described in Protocol 1.

    • Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a powerful research tool for dissecting the role of anaplerosis in cancer. By specifically inhibiting pyruvate carboxylase, this compound allows for the detailed investigation of metabolic vulnerabilities in cancer cells and their connection to critical signaling pathways. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of cancer metabolism and to explore novel therapeutic strategies targeting anaplerotic pathways.

References

Application Notes and Protocols for ZY-444 in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of ZY-444, a potent small molecule inhibitor, in preclinical xenograft models of prostate cancer. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related death in men.[1][2] While androgen deprivation therapy is a common treatment, many patients develop castration-resistant prostate cancer (CRPC), necessitating the development of new therapeutic strategies.[1][2][3] this compound is a small molecule compound that has demonstrated significant anti-tumor activity in prostate cancer models.[1][2][3] It functions by targeting Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), a key regulator of the TNF signaling pathway, to inhibit cancer cell proliferation, metastasis, and induce apoptosis.[1][2][3]

Mechanism of Action

This compound upregulates the expression of TNFAIP3, which in turn inhibits the TNF signaling pathway.[2][3] This inhibition leads to the downregulation of proteins such as RIPK1, IKKα, p-IKBα, and NF-κB, ultimately suppressing prostate cancer cell growth and metastasis.[3]

Signaling Pathway

ZY444_Signaling_Pathway cluster_cell Prostate Cancer Cell ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 Upregulates TNF TNF Signaling Pathway TNFAIP3->TNF Inhibits NFkB RIPK1, IKKα, p-IKBα, NF-κB TNF->NFkB Activates Apoptosis Apoptosis TNF->Apoptosis Inhibits Proliferation Cell Proliferation & Metastasis NFkB->Proliferation Promotes

Caption: this compound mechanism of action in prostate cancer cells.

In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on the proliferation of various human prostate cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
Cell LineIC50 (µmol/L)
C4-2~2.0
22RV1~2.5
PC3~1.5
DU145~2.0

Data summarized from literature reports.[3]

In Vivo Efficacy in Xenograft Models

This compound significantly inhibits tumor growth in subcutaneous xenograft models of prostate cancer.

Table 2: In Vivo Tumor Growth Inhibition by this compound in DU145 Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at EndpointPercent Inhibition (%)
DMSO (Control)-~1200-
This compound20~400~67
Paclitaxel20~600~50

Data are representative and summarized from published studies.[3] Notably, this compound was more effective than paclitaxel at the same dose in inhibiting tumor growth.[3] No significant changes in body weight were observed in the this compound treatment groups compared to the control group, suggesting low systemic toxicity.[3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in prostate cancer research.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Prostate Cancer Cell Culture proliferation_assay Cell Proliferation Assay (IC50) cell_culture->proliferation_assay colony_formation Colony Formation Assay cell_culture->colony_formation apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay migration_assay Cell Migration Assay cell_culture->migration_assay xenograft Xenograft Model Establishment (DU145) proliferation_assay->xenograft treatment This compound Administration xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring analysis Immunohistochemistry & Western Blot monitoring->analysis

Caption: Workflow for preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines DU145, PC3, C4-2, and 22RV1 can be used.[3]

  • Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software.

Colony Formation Assay
  • Seed 500 cells per well in a 6-well plate.

  • Treat with this compound at various concentrations (e.g., 0, 1, 2.5, 5 µM) for 24 hours.

  • Replace the medium with fresh, drug-free medium and culture for 10-14 days, changing the medium every 3 days.

  • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of colonies (containing >50 cells).

DU145 Xenograft Mouse Model
  • Animals: Use 4-6 week old male BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 DU145 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, paclitaxel).

  • Drug Administration: Administer this compound intraperitoneally at a specified dose (e.g., 20 mg/kg) daily or on a specified schedule.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Tissue Collection: Excise tumors for further analysis, such as immunohistochemistry and western blotting.

Immunohistochemistry (IHC)
  • Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.

  • Cut 4 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with 5% goat serum.

  • Incubate with primary antibodies against target proteins (e.g., Ki-67, cleaved caspase-3, TNFAIP3) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Use a streptavidin-horseradish peroxidase (HRP) conjugate and visualize with diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the stained sections under a microscope.

Conclusion

This compound is a promising therapeutic agent for prostate cancer with a clear mechanism of action involving the TNFAIP3/TNF signaling pathway. The protocols outlined above provide a framework for the preclinical evaluation of this compound in both in vitro and in vivo settings, enabling further investigation into its therapeutic potential.

References

Application Notes and Protocols for ZY-444 in Iodine-Refractory Thyroid Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Differentiated thyroid cancer (DTC) is the most prevalent endocrine malignancy and typically has a favorable prognosis.[1] Standard treatment involves surgery followed by radioactive iodine (RAI) therapy for high-risk patients.[2] However, a subset of patients develops iodine-refractory thyroid cancer (IRTC), where the tumor cells lose the ability to take up iodine, rendering RAI therapy ineffective.[2][3] This leads to a significantly poorer prognosis, with a 10-year survival rate of less than 10% for patients with distant metastases.[4]

The loss of iodine uptake is primarily due to the silencing of the sodium-iodide symporter (NIS), a key protein responsible for iodine transport into thyroid cells.[5] This dedifferentiation process is often driven by aberrant activation of critical signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[5][6] Genetic alterations such as BRAF and RAS mutations are common drivers of the MAPK pathway, while mutations in PIK3CA or loss of PTEN activate the PI3K/AKT pathway.[7] The convergence of these pathways promotes tumor growth, proliferation, and the suppression of thyroid-specific gene expression, including NIS.[8]

ZY-444 is a novel, potent, and selective small-molecule inhibitor targeting both MEK1/2 and PI3Kα. By simultaneously blocking these two key downstream nodes in the MAPK and PI3K/AKT signaling cascades, this compound is designed to overcome the resistance mechanisms inherent in IRTC. These application notes provide an overview of this compound's mechanism of action, preclinical data supporting its efficacy, and detailed protocols for its use in in vitro and in vivo studies of iodine-refractory thyroid cancer.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by dually inhibiting MEK1/2 and PI3Kα. In IRTC, growth factor receptors (e.g., VEGFR, EGFR) or activating mutations in upstream components like BRAF and RAS lead to the constitutive activation of the MAPK pathway, culminating in the phosphorylation of ERK by MEK.[6] Concurrently, alterations in genes such as PIK3CA and PTEN can lead to the hyperactivation of the PI3K/AKT pathway.[7] Both pathways contribute to cell proliferation, survival, and the downregulation of NIS expression.[5][8] this compound's dual inhibition is hypothesized to not only halt tumor progression but also to induce redifferentiation of the cancer cells, thereby restoring NIS expression and potentially re-sensitizing the tumor to radioiodine therapy.

Cell_Viability_Workflow step1 1. Cell Seeding (3,000 cells/well in 96-well plate) step2 2. Cell Adherence (Incubate for 24 hours) step1->step2 step3 3. This compound Treatment (Add serial dilutions of this compound) step2->step3 step4 4. Incubation (Incubate for 72 hours) step3->step4 step5 5. Add Reagent (Add CellTiter-Glo® Reagent) step4->step5 step6 6. Lyse & Stabilize (Mix for 2 min, Incubate for 10 min) step5->step6 step7 7. Read Luminescence (Plate-reading luminometer) step6->step7 step8 8. Data Analysis (Normalize to vehicle, plot dose-response curve to calculate IC50) step7->step8 In_Vivo_Workflow step1 1. Cell Implantation (Inject BCPAP cells subcutaneously into nude mice) step2 2. Tumor Growth (Allow tumors to reach ~150 mm³) step1->step2 step3 3. Randomization (Group mice into treatment cohorts) step2->step3 step4 4. Treatment Administration (Administer this compound or vehicle daily via oral gavage) step3->step4 step5 5. Monitoring (Measure tumor volume and body weight 2-3 times weekly) step4->step5 step6 6. Study Endpoint (Continue for 21-28 days or until tumor burden endpoint is reached) step5->step6 step7 7. Data Analysis (Calculate Tumor Growth Inhibition (TGI)) step6->step7

References

Troubleshooting & Optimization

Troubleshooting ZY-444 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZY-444. The following information is based on general best practices for small molecule compounds, as specific solubility data for this compound in DMSO is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of small molecule inhibitors like this compound. It is advisable to use anhydrous or high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. Mix thoroughly by vortexing or brief sonication.[2][3] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v) to minimize solvent-induced toxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Q4: My this compound in DMSO precipitated when I diluted it in my aqueous buffer/media. What should I do?

A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds.[1][3] To address this, you can try further diluting the stock solution in DMSO before adding it to the aqueous medium.[1] Gentle warming (e.g., in a 37°C water bath) and sonication can also help redissolve the precipitate.[3]

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems researchers may encounter when working with this compound and provides step-by-step solutions.

Issue 1: this compound powder does not dissolve in DMSO.
  • Possible Cause 1: Insufficient mixing.

    • Solution: Vortex the solution for several minutes. If the compound is still not dissolved, use a sonicator for a short period.[2]

  • Possible Cause 2: The compound is hygroscopic and has absorbed moisture.

    • Solution: Ensure you are using anhydrous DMSO from a fresh, tightly sealed bottle.[1]

  • Possible Cause 3: The concentration is too high.

    • Solution: Try dissolving the compound at a lower concentration.

Issue 2: The this compound solution appears as a suspension, not a clear solution.
  • Possible Cause 1: Incomplete dissolution.

    • Solution: Try gentle heating of the solution (e.g., up to 50°C) combined with vortexing or sonication.[2] Be cautious with heating as it may degrade the compound.

  • Possible Cause 2: The compound has low solubility in DMSO at room temperature.

    • Solution: If the issue persists, consider trying an alternative solvent such as Dimethylformamide (DMF), though its compatibility with your assay must be verified.[4]

Quantitative Data Summary

Since specific quantitative solubility data for this compound in DMSO is not available, the following table provides general guidelines for working with small molecule inhibitors.

ParameterRecommended Value/RangeNotes
Stock Solution Concentration 1-10 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Final DMSO Concentration in Assay < 0.1% (v/v)Cell line dependent; always include a vehicle control.
Storage Temperature of Stock -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of this compound and anhydrous DMSO to come to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the vial for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility in DMSO start Start: this compound powder and anhydrous DMSO dissolve Add DMSO and vortex start->dissolve check_dissolved Is the solution clear? dissolve->check_dissolved sonicate Sonicate for 5-10 minutes check_dissolved->sonicate No success Solution ready for use/storage check_dissolved->success Yes heat Gently warm to 37°C sonicate->heat check_dissolved2 Is the solution clear? heat->check_dissolved2 check_dissolved2->success Yes fail Consider alternative solvent or lower concentration check_dissolved2->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

SignalingPathway Hypothetical Signaling Pathway of this compound ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits TCA TCA Cycle PC->TCA contributes to Wnt Wnt/β-catenin Signaling PC->Wnt CellPro Cancer Cell Proliferation TCA->CellPro Wnt->CellPro Metastasis Metastasis Wnt->Metastasis

Caption: Hypothetical signaling pathway of this compound.

ExperimentalWorkflow General Experimental Workflow for this compound start Prepare 10 mM this compound stock in DMSO dilute Serially dilute stock in DMSO start->dilute final_dilution Prepare final working concentration in assay medium dilute->final_dilution treat_cells Treat cells with this compound final_dilution->treat_cells assay Perform biological assay treat_cells->assay

Caption: General experimental workflow for using this compound.

References

ZY-444 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of ZY-444 in experimental settings. The following information is based on currently available data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that selectively targets pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1][2] The selectivity of this compound is attributed to the higher expression of PC in cancer cells compared to normal cells.[1][2]

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2] Additionally, in some cancer cell lines, this compound has been observed to inhibit the MAPK/ERK signaling pathway. In prostate cancer cells, this compound may also act by targeting TNFAIP3 through the TNF signaling pathway.

Q3: Have any specific off-targets of this compound been identified?

Currently, publicly available literature does not specify a comprehensive off-target profile for this compound. The compound is described as a selective inhibitor of pyruvate carboxylase.[1][2] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.[3]

Q4: What are the general principles for minimizing off-target effects of small molecule inhibitors like this compound?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required for on-target inhibition to reduce the likelihood of engaging lower-affinity off-targets.[3]

  • Employ proper controls: Use a structurally related inactive compound as a negative control to differentiate on-target from off-target effects.

  • Validate with a secondary inhibitor: Use a structurally different inhibitor that targets the same protein (PC) to confirm that the observed phenotype is due to on-target inhibition.[3]

  • Perform rescue experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor can help confirm that the observed effects are on-target.[3]

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects in your experiments with this compound, follow this guide to troubleshoot and validate your findings.

Issue 1: Unexpected or inconsistent phenotypic results.

Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition of pyruvate carboxylase.[3]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your experimental model. An on-target effect should correlate with the IC50 value for PC inhibition. Off-target effects may appear at significantly higher concentrations.[3]

  • Validate with an Alternative PC Inhibitor: Treat your cells with a structurally distinct inhibitor of pyruvate carboxylase. If the same phenotype is observed, it is more likely to be an on-target effect.[3]

  • Conduct a Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of PC. Reversal of the phenotype in these cells would strongly support an on-target mechanism.[3]

Issue 2: Cytotoxicity observed at concentrations expected to be specific.

Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[3]

Troubleshooting Steps:

  • Assess Cell Health: Quantify cell viability (e.g., using an MTT assay) and apoptosis (e.g., by measuring caspase activity) across a range of this compound concentrations.

  • Compare with Normal Cells: Treat a non-cancerous cell line with low PC expression with this compound. This compound has been reported to have low cytotoxicity in normal cells.[2] Significant toxicity in your control cell line could indicate off-target effects.

  • Attempt a Rescue by Modulating the On-Target Pathway: If the toxicity is due to the inhibition of PC, you may be able to rescue the phenotype by providing downstream metabolites of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (48h)IC50 (72h)
TPC-1Thyroid Cancer3.82 µM3.34 µM
KTC-1Thyroid Cancer3.79 µM3.69 µM

Data extracted from available research.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that this compound is binding to its intended target, pyruvate carboxylase, in a cellular context.[3]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PC remaining at each temperature using Western blotting. An increase in the thermal stability of PC in the presence of this compound indicates target engagement.

Protocol 2: Off-Target Profiling using Kinase Panel Screening

To identify potential off-target kinase interactions, this compound can be screened against a broad panel of kinases.[3]

Methodology:

  • Compound Submission: Submit this compound to a commercial service that offers kinase screening panels.

  • Screening: The compound will be tested for its ability to inhibit the activity of a large number of purified kinases, typically at one or two concentrations.

  • Data Analysis: The results will provide a percentage of inhibition for each kinase in the panel, highlighting any potential off-target interactions.

Visualizations

Signaling Pathways and Experimental Workflows

ZY444_Pathway cluster_0 This compound Mechanism of Action ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt/β-catenin/Snail Pathway ZY444->Wnt suppresses MAPK MAPK/ERK Pathway ZY444->MAPK inhibits TCA TCA Cycle Disruption PC->TCA disrupts Off_Target_Workflow cluster_1 Troubleshooting Off-Target Effects start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response secondary_inhibitor Validate with Secondary Inhibitor dose_response->secondary_inhibitor rescue_experiment Conduct Rescue Experiment secondary_inhibitor->rescue_experiment on_target On-Target Effect Confirmed rescue_experiment->on_target Phenotype Reversed off_target Potential Off-Target Effect rescue_experiment->off_target Phenotype Persists

References

ZY-444 Technical Support Center: Stability and Storage Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of the small molecule inhibitor, ZY-444. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two years[1].

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (224.93 mM)[1]. For creating stock solutions, it is recommended to use anhydrous DMSO to minimize degradation from moisture. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored at -80°C, stock solutions are generally stable for up to two years; at -20°C, they are stable for up to one year.

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: It is not recommended to store this compound solutions for extended periods at room temperature or 4°C. For daily experimental use, working solutions can be prepared from the frozen stock and kept on ice. Any unused portion of the working solution should ideally be discarded at the end of the day to prevent potential degradation.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protecting amber vials or wrapped in aluminum foil.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in solid this compound can include a change in color or appearance. For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. For experimental validation, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) would be indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in thawed stock solution The compound may have come out of solution during freezing or storage.Gently warm the vial to 37°C for a short period and vortex to redissolve the compound completely before use. If precipitation persists, the solution may be supersaturated or degraded.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare a fresh working solution from a new aliquot of the frozen stock. If issues continue, use a new vial of solid this compound to prepare a fresh stock solution. Ensure adherence to recommended storage and handling protocols.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Loss of biological activity The compound has degraded.Discard the old stock and prepare a new one from solid compound. Verify the storage conditions of the solid compound.
Interaction with incompatible plasticware.Use polypropylene tubes and pipette tips for handling this compound solutions.

Stability and Storage Summary

Form Storage Temperature Recommended Container Reported Stability
Solid-20°CTightly sealed, light-protecting vial≥ 2 years[1]
In DMSO (Stock Solution)-20°CTightly sealed, light-protecting single-use aliquotsUp to 1 year
In DMSO (Stock Solution)-80°CTightly sealed, light-protecting single-use aliquotsUp to 2 years

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Equilibration: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 4.44 mg of this compound in 1 mL of DMSO). The molecular weight of this compound is 444.59 g/mol .

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting polypropylene vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol for a General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solvent or condition.

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area and purity of this compound.

  • Storage: Store aliquots of the solution under the desired stability testing conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze each aliquot using the same HPLC method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visual Guides

ZY444_Handling_Workflow cluster_storage Long-term Storage cluster_prep Experiment Preparation cluster_experiment Experiment solid Solid this compound (-20°C) prepare_stock Prepare Stock Solution (Anhydrous DMSO) solid->prepare_stock Dissolve stock Stock Solution in DMSO (-20°C or -80°C) prepare_working Prepare Working Solution (Aqueous Buffer) stock->prepare_working Dilute prepare_stock->stock Aliquot & Store experiment Cell-based Assay or In-vivo Experiment prepare_working->experiment Use Immediately

Diagram 1: Recommended workflow for handling this compound.

ZY444_Signaling_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Anaplerosis TCA Cycle Anaplerosis PC->Anaplerosis Promotes Wnt Wnt/β-catenin/Snail Signaling Pathway PC->Wnt Activates Metastasis Breast Cancer Growth & Metastasis Anaplerosis->Metastasis Supports Wnt->Metastasis Promotes

References

ZY-444 Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing resistance to ZY-444 in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] PC is responsible for converting pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. By inhibiting PC, this compound disrupts cancer cell metabolism, leading to a reduction in mitochondrial respiration and ATP production.[1] This metabolic disruption ultimately suppresses cancer cell proliferation and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, several possibilities can be hypothesized:

  • Upregulation of the Wnt/β-catenin Signaling Pathway: Since this compound suppresses the Wnt/β-catenin pathway, cancer cells may develop resistance by reactivating this pathway through various genetic or epigenetic alterations.[3][4][5][6][7]

  • Metabolic Reprogramming: Cells might adapt to PC inhibition by utilizing alternative metabolic pathways to fuel the TCA cycle and maintain energy production. This could involve increased glutaminolysis or fatty acid oxidation.

  • Alteration of the Drug Target: Mutations in the PC gene could lead to a modified protein that no longer binds to this compound, rendering the drug ineffective.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy. The Wnt/β-catenin pathway has been implicated in the upregulation of ABC transporters.[4][7]

  • Target Bypass Mechanisms: Cancer cells might activate downstream components of the Wnt/β-catenin pathway or alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of this compound.

Troubleshooting Guide

Problem: Decreased efficacy of this compound in our cancer cell line over time.

This guide provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.

Step 1: Confirm Resistance and Quantify the Effect

The first step is to confirm the resistant phenotype and quantify the change in drug sensitivity.

Experiment: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Cancer Cell Line X (Sensitive)This compound1.51
Cancer Cell Line X (Resistant)This compound15.010

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Workflow for Confirming this compound Resistance

G start Start: Suspected this compound Resistance seed_cells Seed Sensitive and Suspected Resistant Cells start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50 compare_ic50 Compare IC50 of Sensitive vs. Resistant Cells calc_ic50->compare_ic50 end Conclusion: Resistance Confirmed compare_ic50->end G cluster_0 This compound Action cluster_1 Potential Resistance Mechanism ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt/β-catenin/Snail Signaling Pathway PC->Wnt suppresses Proliferation Decreased Proliferation & Metastasis Wnt->Proliferation leads to Resistance Upregulation of Wnt/β-catenin Pathway Bypass Bypass PC Inhibition Resistance->Bypass Sustained_Proliferation Sustained Proliferation & Metastasis Bypass->Sustained_Proliferation G start Start: Upregulated Target in Resistant Cells transfect_sirna Transfect Resistant Cells with siRNA (Target vs. Control) start->transfect_sirna validate_kd Validate Knockdown (Western Blot) transfect_sirna->validate_kd mtt_assay Perform MTT Assay with This compound on Transfected Cells transfect_sirna->mtt_assay validate_kd->mtt_assay analyze_results Analyze this compound Sensitivity mtt_assay->analyze_results conclusion Conclusion: Target's Role in Resistance Confirmed/ Refuted analyze_results->conclusion

References

Technical Support Center: ZY-444 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the novel anti-cancer agent ZY-444 in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, focusing on unexpected pharmacokinetic profiles and low oral bioavailability.

Issue Potential Cause Recommended Action
High inter-animal variability in plasma concentrations Poor aqueous solubility of this compound leading to inconsistent dissolution.[1]1. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS, SMEDDS) to improve solubilization.[2][3][4] 2. Particle Size Reduction: Utilize micronization or nanosuspension techniques to increase the surface area for dissolution.[5][6][7] 3. Vehicle Optimization: Ensure the dosing vehicle is appropriate and consistent across all animals.
Low oral bioavailability (<10%) 1. Poor Solubility: this compound may have low solubility in gastrointestinal fluids.[1] 2. First-Pass Metabolism: Extensive metabolism in the gut wall or liver before reaching systemic circulation. 3. Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[8]1. Solubility Enhancement: See "High inter-animal variability" recommendations. 2. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (requires further investigation to identify specific enzymes). 3. Permeability Enhancement: Investigate the use of permeation enhancers or bioenhancers like piperine.[9]
Unexpectedly rapid clearance High metabolic rate or rapid excretion.1. Pharmacokinetic Modeling: Conduct a more detailed pharmacokinetic study with more frequent sampling to accurately determine the elimination half-life. 2. Metabolite Identification: Analyze plasma and urine samples to identify major metabolites.[8]
No dose-proportional increase in exposure Saturation of absorption mechanisms at higher doses.1. Dose-Ranging Study: Conduct a study with a wider range of doses to identify the linear dose-response range. 2. Formulation Improvement: An improved formulation may increase the threshold for saturation.
Precipitation of this compound in aqueous solutions for injection Poor aqueous solubility.1. Co-solvents: Use co-solvents such as PEG 400, propylene glycol, or ethanol in the formulation.[10] 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation to improve solubility. 3. Complexation: Use cyclodextrins to form inclusion complexes and enhance solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid cycle.[11][12] By inhibiting PC, this compound disrupts cancer cell metabolism.[11][12] It has also been shown to suppress the Wnt/β-catenin/Snail and TNF signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[11][12][13][14][15]

Q2: What are the initial steps to improve the oral bioavailability of this compound?

A2: The initial focus should be on improving the solubility and dissolution rate of this compound. This can be achieved through:

  • Formulation with enabling excipients: Utilizing lipids, surfactants, and polymers to create formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance solubility and absorption.[2][3][4][16]

  • Particle size reduction: Techniques such as micronization or creating a nanosuspension increase the surface area of the drug, leading to faster dissolution in the gastrointestinal tract.[5][6][17]

Q3: What are some suitable excipients for developing a lipid-based formulation for this compound?

A3: A range of excipients can be used for lipid-based formulations to enhance oral bioavailability.[2] These include:

Excipient TypeExamplesFunction
Oils Medium-chain triglycerides (e.g., Captex® 355), Long-chain triglycerides (e.g., soybean oil)Solubilize the drug
Surfactants Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® ELEnhance emulsification and solubility
Co-solvents Polyethylene glycol (PEG 400), Propylene glycol, EthanolImprove drug solubility in the formulation

Q4: How can I assess the in vivo performance of my new this compound formulation?

A4: A comparative pharmacokinetic study in an animal model (e.g., rats or mice) is essential. This involves administering both the new formulation and a simple suspension of this compound to different groups of animals. Key pharmacokinetic parameters to compare include:

  • Cmax (Maximum plasma concentration): An indicator of the rate of absorption.

  • Tmax (Time to reach Cmax): Time at which the maximum plasma concentration is observed.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

A successful formulation will demonstrate a significant increase in AUC and potentially a higher Cmax and shorter Tmax compared to the control.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy media mill

Methodology:

  • Preparation of the Suspension:

    • Dissolve the stabilizer in purified water to create a stabilizer solution.

    • Disperse a pre-weighed amount of this compound into the stabilizer solution under constant stirring to form a pre-suspension.

  • Milling:

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation of the compound.

  • Characterization:

    • Measure the particle size and distribution of the nanosuspension using a particle size analyzer. The target particle size is typically below 200 nm for enhanced bioavailability.

    • Visually inspect for any signs of aggregation or precipitation.

  • Post-Processing:

    • The nanosuspension can be used directly for oral gavage in animal studies or can be further processed (e.g., lyophilized) into a solid dosage form.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound nanosuspension (from Protocol 1)

  • This compound control suspension (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Anesthesia (e.g., isoflurane)

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight prior to dosing.

    • Divide the rats into two groups (n=5 per group): Group A (Control Suspension) and Group B (Nanosuspension).

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each group using appropriate software.

    • Determine the relative bioavailability of the nanosuspension compared to the control suspension.

Visualizations

ZY444_Mechanism_of_Action cluster_0 This compound cluster_1 Metabolic Pathway cluster_2 Signaling Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Wnt Wnt/β-catenin/Snail Pathway ZY444->Wnt Suppresses TNF TNF Signaling Pathway ZY444->TNF Inhibits TCA TCA Cycle PC->TCA Metabolism Cancer Cell Metabolism TCA->Metabolism Proliferation Proliferation, Metastasis Wnt->Proliferation TNF->Proliferation

Caption: this compound mechanism of action.

Bioavailability_Enhancement_Workflow A Problem: Low Bioavailability of this compound B Step 1: Formulation Strategy A->B C Option 1A: Particle Size Reduction (e.g., Nanosuspension) B->C D Option 1B: Lipid-Based Formulation (e.g., SEDDS) B->D E Step 2: In Vivo Evaluation (Animal Pharmacokinetic Study) C->E D->E F Step 3: Data Analysis (Compare PK Parameters) E->F G Outcome: Improved Bioavailability F->G

Caption: Workflow for improving this compound bioavailability.

Troubleshooting_Logic Start Start: Low In Vivo Exposure Solubility Is this compound poorly soluble? Start->Solubility Permeability Is permeability low? Solubility->Permeability No Formulate Action: Improve Formulation (Nanosuspension, SEDDS) Solubility->Formulate Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No PermEnhance Action: Add Permeation Enhancer Permeability->PermEnhance Yes MetInhibit Action: Co-administer Metabolism Inhibitor Metabolism->MetInhibit Yes End Re-evaluate In Vivo Metabolism->End No Formulate->End PermEnhance->End MetInhibit->End

Caption: Troubleshooting logic for low this compound exposure.

References

ZY-444 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound ZY-444. Our goal is to help you navigate potential experimental variability and reproducibility issues to ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in cellular metabolism. By inhibiting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, which is crucial for the biosynthesis of macromolecules and ATP production in cancer cells. This inhibition has been shown to suppress the Wnt/β-catenin/Snail signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[1][2][3]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated anti-cancer effects in various cell lines, including but not limited to breast, lung, and prostate cancer. The efficacy of this compound can be influenced by the expression level of its target, pyruvate carboxylase (PC), which can vary between different cancer types and even between different cell lines of the same cancer type.[1][4] It has been noted that PC expression is often upregulated in aggressive cancer cells.[5][6][7]

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound. It is critical to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[8][9][10] Always prepare a vehicle control with the same final concentration of DMSO to accurately assess the effects of this compound.

Q4: How can I minimize variability in my this compound experiments?

To enhance reproducibility, it is essential to standardize your experimental procedures. Key factors to control include:

  • Cell Line Passage Number: Use cell lines with a low passage number, as high passage numbers can lead to genetic drift and altered metabolic profiles, potentially affecting their response to this compound.[1][2][11][12][13]

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density for your assays. Overcrowding or sparse cultures can lead to inconsistent results.[3][14][15][16][17]

  • Consistent Culture Conditions: Use the same batch of media and supplements, and ensure consistent incubation conditions (temperature, CO2 levels).

  • Vehicle Control: Always include a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assay results Inconsistent cell seeding density.Optimize and strictly adhere to a standardized cell seeding protocol for each experiment.[3][14][15][16][17]
High passage number of cell lines.Use low-passage cell lines and maintain a consistent passage number across all experiments.[1][2][11][12][13]
Uneven drug distribution in wells.Ensure proper mixing of this compound in the culture medium before adding it to the cells.
This compound shows lower than expected efficacy Low expression of pyruvate carboxylase (PC) in the chosen cell line.Verify the PC expression level in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher PC expression.[4][5][6][7][19]
This compound degradation.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
Suboptimal assay conditions.Optimize the incubation time and concentration of this compound for your specific cell line.
Inconsistent results between experimental replicates Mycoplasma contamination.Regularly test your cell cultures for mycoplasma contamination.
Vehicle (DMSO) concentration is too high.Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment groups and the vehicle control.[8][9][10]
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and reagents.
Unexpected off-target effects This compound may have other cellular targets.Consider performing target validation experiments, such as a rescue experiment by overexpressing PC, to confirm that the observed effects are due to PC inhibition.

Data Summary Tables

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
TPC-1Thyroid Cancer48h3.82[1]
TPC-1Thyroid Cancer72h3.34[1]
KTC-1Thyroid Cancer48h3.79[1]
KTC-1Thyroid Cancer72h3.69[1]

Table 2: Recommended Starting Concentrations for In Vitro Studies

Assay TypeConcentration Range (µM)Incubation Time
Cell Proliferation/Viability0 - 1024 - 72h
Apoptosis Assay0 - 2024h
Migration/Invasion Assay0 - 1048h
Mitochondrial Respiration2 - 185h

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and should not exceed 0.5%.

  • Incubation: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the Wnt/β-catenin/Snail pathway (e.g., β-catenin, Snail, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

ZY444_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin/Snail Pathway This compound This compound PC Pyruvate Carboxylase (PC) This compound->PC Inhibits beta_catenin β-catenin PC->beta_catenin Suppresses Translocation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin Inhibits GSK3b GSK-3β APC_Axin->beta_catenin Degrades beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Snail Snail TCF_LEF->Snail Transcription Proliferation Proliferation, Migration, Invasion Snail->Proliferation

Caption: this compound inhibits Pyruvate Carboxylase, suppressing the Wnt/β-catenin/Snail pathway.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture (Low Passage) start->cell_culture optimization Assay Optimization (Seeding Density, Drug Concentration) cell_culture->optimization treatment This compound Treatment (Include Vehicle Control) optimization->treatment assay Perform Assay (e.g., Viability, Western Blot) treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis & Interpretation data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: A general experimental workflow for testing the effects of this compound.

Troubleshooting_Guide start Inconsistent/Unexpected Results check_basics Check Basic Experimental Parameters start->check_basics cell_issues Cell-Related Issues? check_basics->cell_issues Yes reagent_issues Reagent/Compound Issues? check_basics->reagent_issues No passage High Passage Number? cell_issues->passage Yes protocol_issues Protocol Adherence? reagent_issues->protocol_issues No solubility This compound Solubility Issue? reagent_issues->solubility Yes pipetting Pipetting Errors? protocol_issues->pipetting Yes density Inconsistent Seeding? passage->density No solution_passage Solution: Use Low Passage Cells passage->solution_passage Yes contamination Mycoplasma? density->contamination No solution_density Solution: Optimize & Standardize Seeding density->solution_density Yes solution_contamination Solution: Test & Treat for Mycoplasma contamination->solution_contamination Yes vehicle Vehicle Control Problem? solubility->vehicle No solution_solubility Solution: Prepare Fresh Stock, Check Solvent solubility->solution_solubility Yes solution_vehicle Solution: Use Consistent, Low % Vehicle vehicle->solution_vehicle Yes timing Inconsistent Timing? pipetting->timing No solution_pipetting Solution: Calibrate Pipettes, Practice Technique pipetting->solution_pipetting Yes solution_timing Solution: Standardize Incubation Times timing->solution_timing Yes

Caption: A troubleshooting decision tree for this compound experiments.

References

Refining ZY-444 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining ZY-444 treatment protocols for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that has been shown to suppress cancer progression through a dual mechanism. Primarily, it targets and inactivates pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] This inhibition of PC disrupts cancer cell metabolism and has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[1][2]

Q2: Does this compound have other reported mechanisms of action?

A2: Yes, in addition to its effects on pyruvate carboxylase and the Wnt/β-catenin/Snail pathway, this compound has been reported to inhibit the growth and metastasis of prostate cancer by upregulating Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3). This upregulation, in turn, inhibits the TNF signaling pathway.[3][4][5]

Q3: What are the potential advantages of using this compound in long-term cancer studies?

A3: this compound has shown potent efficacy against cancer cell proliferation and invasion while exhibiting less toxicity to normal cells in vitro.[1] In vivo studies have demonstrated that this compound can significantly reduce primary tumor growth and lung metastasis without causing significant weight loss in mouse models.[1]

Q4: How should this compound be stored for long-term use?

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is an organic small molecule and is likely soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect of this compound in cell culture. 1. Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 3. Cell Line Resistance: The cancer cell line being used may not be sensitive to PC inhibition or TNF pathway modulation. 4. High Cell Seeding Density: A high cell number can reduce the effective concentration of the inhibitor per cell.1. Prepare fresh this compound dilutions from a frozen stock for each experiment. Replenish the media with fresh this compound every 24-48 hours for long-term studies. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. 3. Screen different cancer cell lines to find a sensitive model. Consider cell lines with high expression of pyruvate carboxylase. 4. Optimize cell seeding density to ensure a consistent and effective inhibitor concentration.
Precipitation of this compound in cell culture medium. 1. Low Solubility: this compound may have limited solubility in aqueous media. 2. High Stock Concentration: The concentration of the DMSO stock solution may be too high, leading to precipitation upon dilution in the medium.1. Ensure the final DMSO concentration in the culture medium is sufficient to maintain this compound in solution, but non-toxic to the cells (generally <0.5%).[6] 2. Prepare a lower concentration DMSO stock solution. Gently warm the medium to 37°C before adding the this compound stock solution and mix thoroughly.
Observed cytotoxicity in control (non-cancerous) cell lines. 1. Off-Target Effects: this compound may have off-target activities at higher concentrations. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Lower the concentration of this compound to a range that is effective against cancer cells but minimally toxic to normal cells. 2. Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level.
Inconsistent results in in vivo studies. 1. Poor Bioavailability: The vehicle used for in vivo administration may not be optimal for this compound absorption and distribution. 2. Compound Instability in Vehicle: this compound may not be stable in the chosen vehicle over the course of the study.1. Test different vehicle formulations to optimize the pharmacokinetic profile of this compound. Common vehicles for preclinical studies include solutions with DMSO, polyethylene glycol (PEG), and Tween 80. 2. Prepare fresh formulations of this compound for each administration.

Experimental Protocols

In Vitro Long-Term Proliferation Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours of cell adhesion, replace the medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

  • Long-Term Culture and Treatment Replenishment: For long-term studies (e.g., 7 days), change the medium with freshly prepared this compound or vehicle control every 48-72 hours to ensure compound stability and nutrient availability.

  • Cell Viability Assessment: At the end of the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the results to determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the Wnt/β-catenin/Snail pathway (e.g., β-catenin, Snail, c-Myc) or the TNF signaling pathway (e.g., TNFAIP3, NF-κB). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using this compound in a 4T1 mouse orthotopic breast cancer model.

Table 1: Effect of this compound on Primary Tumor Growth

Treatment GroupDoseMean Tumor Volume (mm³) ± SEM
Vehicle-~1200
This compound5 mg/kg~400
Paclitaxel5 mg/kg~600

Data is approximated from graphical representations in the source material.[1]

Table 2: Effect of this compound on Lung Metastasis

Treatment GroupDoseIncidence of Lung MetastasisMean Number of Lung Nodules ± SEM
Vehicle-100%~35
This compound5 mg/kg25%~5
Paclitaxel5 mg/kg62.5%~15

Data is approximated from graphical representations in the source material.[1]

Visualizations

ZY444_Mechanism_of_Action cluster_PC_Wnt Pyruvate Carboxylase / Wnt Pathway cluster_TNF TNF Signaling Pathway ZY-444_A This compound PC Pyruvate Carboxylase (PC) ZY-444_A->PC Inhibits Wnt Wnt/β-catenin/Snail Signaling Pathway PC->Wnt Modulates Metabolism Cancer Cell Metabolism PC->Metabolism Regulates Growth_Metastasis_A Tumor Growth & Metastasis Wnt->Growth_Metastasis_A Promotes Metabolism->Growth_Metastasis_A Supports ZY-444_B This compound TNFAIP3 TNFAIP3 ZY-444_B->TNFAIP3 Upregulates TNF TNF Signaling Pathway TNFAIP3->TNF Inhibits Growth_Metastasis_B Tumor Growth & Metastasis TNF->Growth_Metastasis_B Promotes Experimental_Workflow_In_Vitro start Start: Seed Cancer Cells adhesion 24h Adhesion start->adhesion treatment Treat with this compound (or Vehicle Control) adhesion->treatment incubation Incubate (e.g., 7 days) treatment->incubation replenishment Replenish Media & this compound (every 48-72h) incubation->replenishment During Incubation assessment Assess Cell Viability (e.g., MTT Assay) incubation->assessment replenishment->incubation analysis Data Analysis (IC50) assessment->analysis

References

Technical Support Center: ZY-444 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZY-444. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo delivery of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in a signaling pathway often dysregulated in certain cancers. By inhibiting TKX, this compound aims to block downstream signals that promote tumor cell proliferation and survival.

Q2: What are the primary challenges with the in vivo delivery of this compound?

A2: The main challenges with this compound stem from its physicochemical properties. It is a highly lipophilic molecule ("grease-ball" type) with poor aqueous solubility, which can lead to low oral bioavailability, high inter-animal variability, and difficulties in achieving therapeutic concentrations at the tumor site.[1]

Q3: What is the recommended solvent for this compound for in vivo studies?

A3: Due to its poor aqueous solubility, this compound should not be dissolved directly in aqueous vehicles like saline or PBS for in vivo use. A common starting point is a vehicle containing co-solvents such as DMSO, PEG-400, or propylene glycol.[2][3] However, it is crucial to perform a vehicle toxicity study, as some organic solvents can cause local irritation or systemic toxicity.[3] For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions are often more effective at improving absorption.[4][5]

Q4: Are there known off-target effects of this compound?

A4: While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activity.[6][7] Off-target effects can arise from non-specific binding to other kinases or proteins.[6] Common off-target effects of kinase inhibitors can lead to toxicities that may not be related to the inhibition of TKX. If unexpected toxicity is observed, it is recommended to conduct a kinome scan to identify potential off-target interactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem 1: Low or inconsistent plasma exposure of this compound after oral administration.
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.[8] This can lead to erratic absorption and high variability between animals.[9]

  • Solution:

    • Optimize Formulation: Move beyond simple co-solvent systems. Explore advanced formulations designed to enhance solubility and dissolution.[5] Strategies include micronization to increase surface area, or creating amorphous solid dispersions.[1][2]

    • Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based formulations such as SEDDS are often successful. These systems form microemulsions in the GI tract, which can enhance drug solubilization and absorption.[4][10]

    • Standardize Feeding Conditions: Ensure consistent fasting periods for all animals before dosing to minimize variability caused by food effects on GI physiology.[9]

Problem 2: No significant anti-tumor efficacy observed in xenograft models.
  • Possible Causes:

    • Insufficient drug concentration at the tumor site.

    • Rapid metabolism and clearance of this compound.

    • Issues with the xenograft model itself.[11]

  • Solutions:

    • Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study: First, confirm that you are achieving sufficient plasma and tumor exposure. A pilot PK study is essential to determine the maximum tolerated dose (MTD) and to ensure that the dosing regimen maintains the drug concentration above the therapeutic threshold.[12]

    • Switch Administration Route: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass GI absorption barriers.[13] This can help determine if the lack of efficacy is due to poor exposure or other factors.

    • Evaluate Xenograft Model Quality: Ensure the xenograft model is validated. Issues such as model misidentification, contamination, or a high percentage of murine cells in the tumor can compromise results.[11] The growth rate of xenografts can also be highly variable.[14][15]

Problem 3: Signs of toxicity (e.g., weight loss, lethargy) in treated animals at doses required for efficacy.
  • Possible Causes:

    • Toxicity from the delivery vehicle.[3]

    • On-target toxicity from inhibiting TKX in normal tissues.

    • Off-target toxicity from this compound binding to other proteins.[7][16]

  • Solutions:

    • Vehicle Toxicity Study: Always run a control group treated with the vehicle alone to distinguish between vehicle-induced and compound-induced toxicity.[12] Vehicles containing DMSO or other organic solvents can cause significant side effects.[3]

    • Refine Dosing Regimen: Instead of a high daily dose, explore alternative schedules, such as intermittent dosing (e.g., 3 days on, 4 days off), which may maintain efficacy while reducing cumulative toxicity.[13]

    • Investigate Off-Target Effects: If toxicity persists and appears unrelated to the known function of TKX, consider that it might be due to off-target activities.[17] This may require further investigation into the compound's selectivity profile.

Data Presentation

Table 1: Solubility of this compound in Common In Vivo Vehicles
Vehicle CompositionThis compound Solubility (mg/mL)Observations
0.9% Saline< 0.01Insoluble, forms precipitate
5% DMSO in Saline0.5Limited solubility, may precipitate upon injection
10% DMSO / 40% PEG-400 / 50% Saline5.0Clear solution, suitable for IV/IP injection
20% Captisol® in Water8.0Clear solution, cyclodextrin-based formulation improves solubility
Self-Emulsifying Drug Delivery System (SEDDS)> 20.0Forms a clear microemulsion upon dilution, ideal for oral gavage
Table 2: Pharmacokinetic Parameters of this compound with Different Formulations (Oral Gavage, 20 mg/kg)
FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Suspension in 0.5% CMC150 ± 454.0980 ± 2105
Solution in 20% Captisol®450 ± 902.02900 ± 55015
SEDDS Formulation1200 ± 2501.59700 ± 180050

Experimental Protocols

Protocol 1: Preparation of a SEDDS Formulation for Oral Administration

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Labrafil® M 1944 CS (Oil)

  • Kolliphor® EL (Surfactant)

  • Transcutol® HP (Co-solvent)

  • Magnetic stirrer and stir bar

  • Glass beaker

Procedure:

  • Weigh the required amounts of Labrafil®, Kolliphor® EL, and Transcutol® HP in a 40:35:25 (w/w/w) ratio into a glass beaker.

  • Place the beaker on a magnetic stirrer and mix at 300 rpm until a homogenous, clear mixture is formed.

  • Slowly add the powdered this compound to the vehicle mixture while continuously stirring.

  • Continue stirring at room temperature until the this compound is completely dissolved. This may take up to 2 hours.

  • The final formulation should be a clear, yellowish, viscous liquid. Store at room temperature, protected from light.

  • For dosing, the formulation is administered directly via oral gavage. It will spontaneously form a microemulsion upon contact with gastrointestinal fluids.

Protocol 2: Mouse Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cell line known to be sensitive to TKX inhibition

  • Matrigel®

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers. The formula for volume is (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound 20 mg/kg).

  • Treatment: Administer the this compound formulation or vehicle control according to the planned schedule (e.g., daily oral gavage). Monitor animal weight and general health daily.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. Euthanize animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds TKX TKX Receptor->TKX Activates Downstream_Kinase Downstream_Kinase TKX->Downstream_Kinase Phosphorylates This compound This compound This compound->TKX Inhibits Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: The TKX signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start No_Efficacy No In Vivo Efficacy Observed Start->No_Efficacy Check_PK Conduct Pilot PK Study No_Efficacy->Check_PK Exposure_OK Is Exposure Sufficient? Check_PK->Exposure_OK Optimize_Dose Optimize Dose/Schedule Exposure_OK->Optimize_Dose Yes Improve_Formulation Improve Formulation (e.g., SEDDS) Exposure_OK->Improve_Formulation No Optimize_Dose->Exposure_OK Check_Model Validate Xenograft Model Optimize_Dose->Check_Model Improve_Formulation->Check_PK Re-evaluate_Target Re-evaluate Target Engagement Check_Model->Re-evaluate_Target Success Success Re-evaluate_Target->Success

Caption: Workflow for troubleshooting poor in vivo efficacy of this compound.

Vehicle_Selection_Tree Route Administration Route? Oral Oral Route->Oral Oral Parenteral Parenteral (IV/IP) Route->Parenteral Parenteral Solubility_Oral Is compound soluble in oils? Oral->Solubility_Oral Solubility_Parenteral Soluble in co-solvents? Parenteral->Solubility_Parenteral SEDDS Use SEDDS or Lipid Formulation Solubility_Oral->SEDDS Yes Solid_Dispersion Use Solid Dispersion or Micronization Solubility_Oral->Solid_Dispersion No Co_Solvent_System Use Co-solvent System (DMSO, PEG-400) Solubility_Parenteral->Co_Solvent_System Yes Cyclodextrin Use Cyclodextrin-based Formulation Solubility_Parenteral->Cyclodextrin No

References

Mitigating potential toxicity of ZY-444 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of ZY-444 in normal cells during pre-clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the anaplerotic pathway of the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cellular metabolism, leading to decreased ATP production and suppression of tumor growth.[1] Additionally, this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2][3] In some cancer cell lines, it has also been found to inhibit the MAPK/ERK and TNF signaling pathways.[3][4][5][6]

Q2: Does this compound exhibit toxicity in normal (non-cancerous) cells?

A2: Pre-clinical studies have shown that this compound has significantly lower cytotoxicity in normal cells compared to cancer cells.[1] For instance, in normal breast epithelial cells (MCF10A), this compound did not significantly repress cell proliferation even at a concentration of 10 µM, a dose that is effective against various cancer cell lines.[1] This selectivity is attributed to the distinct metabolic profiles of cancer cells, which often have higher expression levels of PC and a greater reliance on anaplerosis for survival.[1][2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed to be selective for pyruvate carboxylase, potential off-target effects, although minimal, should be considered. In prostate cancer cells, this compound has been shown to elevate the expression of TNFAIP3, which in turn inhibits the TNF signaling pathway.[4][5][6] Researchers should consider the potential implications of modulating this pathway in their specific cellular models.

Q4: What are the IC50 values of this compound in different cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. For example, in thyroid cancer cell lines, the IC50 values were reported to be 3.82 µM (48h) and 3.34 µM (72h) for TPC-1 cells, and 3.79 µM (48h) and 3.69 µM (72h) for KTC-1 cells.[3] It is crucial to determine the IC50 empirically in your specific cell line of interest.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected toxicity observed in normal cell lines at standard effective concentrations. 1. High metabolic activity of the specific normal cell line. 2. Off-target effects in the specific cell context. 3. Incorrect dosage or experimental error.1. Characterize the expression level of pyruvate carboxylase (PC) in your normal and cancer cell lines via Western blot or qPCR. 2. Perform a dose-response curve to determine the precise IC50 for both your normal and cancer cell lines. 3. Consider using a lower dose of this compound in combination with another therapeutic agent to achieve synergistic effects with reduced toxicity. 4. Verify the concentration and purity of your this compound stock.
Variability in experimental results. 1. Inconsistent cell culture conditions. 2. Passage number of cell lines affecting metabolic state. 3. Instability of this compound in solution.1. Standardize cell seeding density, media composition, and incubation times. 2. Use cell lines within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
This compound treatment does not affect Wnt/β-catenin signaling as expected. 1. The specific cancer cell line may not rely on the Wnt/β-catenin pathway for its proliferation. 2. The concentration of this compound is insufficient to inhibit PC to the extent required to impact this pathway.1. Confirm the activity of the Wnt/β-catenin pathway in your cell line using a reporter assay or by examining the expression of downstream targets (e.g., c-Myc, Cyclin D1). 2. Increase the concentration of this compound, ensuring it remains non-toxic to your control normal cells.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (e.g., DMSO).

  • MTS Assay: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of Apoptosis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Visualizations

ZY444_Mechanism_of_Action cluster_cell Normal Cell cluster_cancer_cell Cancer Cell ZY_444_normal This compound PC_normal Pyruvate Carboxylase (PC) (Low Expression) ZY_444_normal->PC_normal Minimal Inhibition TCA_normal TCA Cycle PC_normal->TCA_normal Metabolism_normal Normal Metabolism TCA_normal->Metabolism_normal ZY_444_cancer This compound PC_cancer Pyruvate Carboxylase (PC) (High Expression) ZY_444_cancer->PC_cancer Inhibition Apoptosis Apoptosis ZY_444_cancer->Apoptosis TCA_cancer TCA Cycle PC_cancer->TCA_cancer Wnt_pathway Wnt/β-catenin/Snail Signaling PC_cancer->Wnt_pathway Proliferation Proliferation, Migration, Invasion Wnt_pathway->Proliferation

Caption: this compound's selective mechanism of action in cancer versus normal cells.

experimental_workflow Start Start: Hypothesis This compound toxicity concern Cell_Culture 1. Culture Normal & Cancer Cell Lines Start->Cell_Culture Dose_Response 2. Perform Dose-Response (MTS Assay) Cell_Culture->Dose_Response Determine_IC50 3. Determine IC50 Values Dose_Response->Determine_IC50 Apoptosis_Assay 4. Assess Apoptosis (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay PC_Expression 5. Analyze PC Expression (Western Blot/qPCR) Apoptosis_Assay->PC_Expression Data_Analysis 6. Analyze & Compare Data PC_Expression->Data_Analysis Conclusion Conclusion: Confirm Selective Toxicity Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's selective cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of ZY-444 and Other Pyruvate Carboxylase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel pyruvate carboxylase (PC) inhibitor, ZY-444, with other known PC inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their cancer studies.

Introduction to Pyruvate Carboxylase Inhibition in Cancer

Pyruvate carboxylase (PC) is a key metabolic enzyme that plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates, a process essential for the rapid proliferation and survival of cancer cells.[1][2] Inhibition of PC is, therefore, a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth. This compound is a recently developed small molecule inhibitor of PC that has shown potent anti-cancer activity.[3][4] This guide compares the efficacy of this compound with other compounds reported to inhibit PC, including n-octyl gallate, phenylacetate, and oxamate.

Comparative Efficacy of Pyruvate Carboxylase Inhibitors

The following table summarizes the available quantitative data on the efficacy of this compound and other PC inhibitors. It is important to note that the experimental conditions, such as cell lines and incubation times, vary between studies, which should be considered when comparing the IC50 values.

InhibitorCancer Cell LineIC50 ValueIncubation TimeCitation
This compound TPC-1 (Thyroid)3.82 µM48h[5]
TPC-1 (Thyroid)3.34 µM72h[5]
KTC-1 (Thyroid)3.79 µM48h[5]
KTC-1 (Thyroid)3.69 µM72h[5]
n-Octyl Gallate MCF-7 (Breast)40 µMNot Specified[6]
MDA-MB-231 (Breast)80 µMNot Specified[6]
Phenylacetate Not AvailableNot AvailableNot Available
Oxamate A549 (Lung)58.53 mM24h[7]
H1975 (Lung)32.13 mM24h[7]
H1395 (Lung)19.67 mM24h[7]

Mechanism of Action: this compound and the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects not only by directly inhibiting the enzymatic activity of pyruvate carboxylase but also by suppressing the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in cell proliferation, migration, and invasion. By inhibiting PC, this compound leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.

G cluster_0 cluster_1 cluster_2 Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate BetaCatenin β-catenin PC->BetaCatenin Regulates Translocation TCA TCA Cycle Oxaloacetate->TCA Anaplerosis Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->BetaCatenin Stabilizes Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Gene Target Gene Expression TCF_LEF->Gene Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds ZY444 This compound ZY444->PC Inhibits

Figure 1. this compound inhibits Pyruvate Carboxylase, impacting the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Pyruvate Carboxylase Activity Assay

A colorimetric microplate assay can be used to measure PC activity. This assay spectrophotometrically monitors the formation of oxaloacetate in a malate dehydrogenase coupled system, where the reaction velocity is measured as a decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, n-octyl gallate) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the inhibitor at the desired concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

  • Treatment: Add the inhibitor to the upper chamber along with the cells.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.

  • Quantification: Count the number of invaded cells in several microscopic fields.

Western Blot for Wnt/β-catenin Pathway Proteins
  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Snail, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Functional Assays A Seed Cells B Treat with Inhibitor A->B C Protein Extraction B->C G MTT Assay (Viability) B->G H Wound Healing (Migration) B->H I Transwell Assay (Invasion) B->I D SDS-PAGE C->D E Western Blot D->E F Data Analysis E->F

Figure 2. General experimental workflow for evaluating PC inhibitor efficacy.

Conclusion

This compound demonstrates potent inhibitory effects on cancer cell proliferation at low micromolar concentrations, positioning it as a promising candidate for further investigation. While other compounds like n-octyl gallate, phenylacetate, and oxamate also exhibit inhibitory effects on pyruvate carboxylase or related metabolic pathways, their direct comparative efficacy against this compound requires further standardized testing. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions for their specific research needs in the field of cancer metabolism.

References

ZY-444: A Novel Metabolic Inhibitor Challenging Established Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of breast cancer therapeutics is continually evolving, with novel targeted agents emerging to challenge the long-standing reign of conventional chemotherapy. One such promising contender is ZY-444, a small molecule inhibitor that takes a unique metabolic approach to combatting tumor progression. This guide provides a comprehensive comparison of this compound against established chemotherapeutic agents, paclitaxel and doxorubicin, with a focus on experimental data, mechanistic insights, and detailed methodologies for the discerning scientific audience.

Executive Summary

This compound is a first-in-class inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting this metabolic vulnerability, this compound has demonstrated potent anti-tumor, anti-metastatic, and anti-recurrence efficacy in preclinical breast cancer models.[1][2] In direct comparative studies, this compound has shown comparable, and in some aspects superior, efficacy to the widely used chemotherapeutic agent, paclitaxel, particularly in reducing primary tumor volume and preventing recurrence.[1] This guide will delve into the quantitative data from these preclinical studies, outline the experimental protocols employed, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the efficacy of this compound with established chemotherapies.

Table 1: In Vitro Efficacy - Cell Viability (IC50)

CompoundBreast Cancer Cell LineIC50Citation
This compoundNot explicitly stated in search resultsData not available
Paclitaxel4T1Not explicitly stated in search results
PaclitaxelMDA-MB-231~0.3 µM - 5 nM[3]
PaclitaxelMCF-7~3.5 µM - 7.5 nM[3][4]
Doxorubicin4T1Not explicitly stated in search results
DoxorubicinMDA-MB-231Not explicitly stated in search results
DoxorubicinMCF-7Not explicitly stated in search results

Note: IC50 values for paclitaxel vary significantly depending on the specific clone and experimental conditions.

Table 2: In Vivo Efficacy - Orthotopic 4T1 Mouse Model

TreatmentPrimary Tumor Volume ReductionMetastasis InhibitionRecurrence InhibitionCitation
This compound (5 mg/kg)Significant reduction, mean tumor volume lower than paclitaxel groupComparable to paclitaxel (14% incidence)Lower incidence of recurrence than paclitaxel group[1]
PaclitaxelSignificant reduction14% incidence of distant metastasisHigher incidence of recurrence than this compound group[1]
Doxorubicin (5 mg/kg)Significant tumor growth inhibitionSignificant reduction in lung metastasisData not available[5][6]

Note: Direct statistical comparison between this compound and doxorubicin from the available search results is not possible due to differing experimental setups.

Mechanism of Action: A Tale of Two Strategies

Established chemotherapies like paclitaxel and doxorubicin primarily function by inducing widespread cytotoxicity. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately triggering cell death.

In contrast, this compound employs a targeted metabolic approach. It specifically binds to and inactivates pyruvate carboxylase (PC), a key enzyme that replenishes the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[1][2] Cancer cells, with their high metabolic demands, are particularly reliant on PC for proliferation and survival. By inhibiting PC, this compound effectively starves the cancer cells of essential metabolic intermediates.

Furthermore, the inhibition of PC by this compound has been shown to suppress breast cancer growth and metastasis by downregulating the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is a critical driver of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ZY444_Mechanism_of_Action cluster_cell Breast Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle Oxaloacetate->TCA Metabolic_Intermediates Metabolic Intermediates TCA->Metabolic_Intermediates Proliferation Cell Proliferation Metabolic_Intermediates->Proliferation

Caption: Mechanism of action of this compound in inhibiting breast cancer cell proliferation.

Wnt_Signaling_Pathway cluster_pathway Wnt/β-catenin/Snail Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh beta_catenin_destruction β-catenin Destruction Complex Dsh->beta_catenin_destruction Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin beta_catenin_destruction->beta_catenin Promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCFLEF TCF/LEF Snail Snail EMT Epithelial-Mesenchymal Transition (EMT) Metastasis Metastasis EMT->Metastasis Leads to TCFLEF_nuc TCF/LEF beta_catenin_nuc->TCFLEF_nuc Activates Snail_nuc Snail TCFLEF_nuc->Snail_nuc Transcription Snail_nuc->EMT Induces ZY444_PC This compound Inhibition of PC ZY444_PC->Wnt Downregulates

Caption: The Wnt/β-catenin/Snail signaling pathway and its inhibition by this compound.

Experimental_Workflow_In_Vivo cluster_workflow Orthotopic 4T1 Breast Cancer Mouse Model Workflow start Inject 4T1-luciferase cells into mammary fat pad of BALB/c mice tumor_growth Monitor primary tumor growth (Bioluminescence imaging) start->tumor_growth randomization Randomize mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel) tumor_growth->randomization treatment Administer treatment randomization->treatment monitoring Monitor tumor volume and metastasis (Bioluminescence imaging) treatment->monitoring endpoint Endpoint analysis: - Excise and weigh primary tumor - Quantify metastatic nodules - Histological analysis monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for the critical evaluation of research findings. Below are detailed protocols for the key experiments cited in the comparison of this compound and established chemotherapies.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Breast cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, paclitaxel, or doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation with MTS: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.[8]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Wound Healing (Scratch) Assay
  • Cell Seeding: Breast cancer cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Fresh medium containing the test compounds (this compound, paclitaxel, or doxorubicin) at sub-lethal concentrations is added to the wells.

  • Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope equipped with a camera.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.

Transwell Invasion Assay
  • Chamber Preparation: The upper chambers of Transwell inserts (with 8 µm pore size) are coated with a layer of Matrigel or a similar basement membrane matrix to mimic the extracellular matrix.[9][10]

  • Cell Seeding: Breast cancer cells, pre-treated with the test compounds or vehicle, are seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

  • Incubation: The Transwell plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of invaded cells is counted in several random fields under a microscope.

Orthotopic 4T1 Breast Cancer Mouse Model
  • Cell Implantation: Female BALB/c mice are anesthetized, and 4T1 murine breast cancer cells, often engineered to express luciferase for in vivo imaging, are injected into the mammary fat pad.[11][12][13]

  • Tumor Growth Monitoring: Primary tumor growth is monitored regularly using bioluminescence imaging and caliper measurements.[11][12]

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, paclitaxel, doxorubicin, or a vehicle control.

  • Efficacy Assessment:

    • Primary Tumor Growth: Tumor volume is measured throughout the study. At the end of the experiment, tumors are excised and weighed.

    • Metastasis: Spontaneous metastasis to distant organs, particularly the lungs, is assessed by bioluminescence imaging of the whole body and of excised organs. The number of metastatic nodules can be counted visually or through histological analysis.[11][12]

    • Recurrence: In some studies, the primary tumor is surgically resected after a period of treatment, and the mice are monitored for local recurrence and distant metastasis.

Conclusion and Future Directions

This compound represents a paradigm shift in breast cancer therapy by targeting the metabolic machinery of cancer cells rather than inducing general cytotoxicity. Preclinical data strongly suggest its potential as a potent anti-cancer agent with a favorable safety profile compared to established chemotherapies like paclitaxel. The ability of this compound to inhibit not only tumor growth but also metastasis and recurrence highlights its multifaceted therapeutic promise.

However, it is crucial to acknowledge that the data presented here is preclinical. Further investigation is warranted to determine the clinical efficacy and safety of this compound in human breast cancer patients. Future studies should focus on:

  • Phase I and II clinical trials to establish the safety, pharmacokinetics, and optimal dosing of this compound in humans.

  • Combination studies to explore potential synergistic effects of this compound with other targeted therapies or immunotherapies.

  • Biomarker discovery to identify patient populations most likely to respond to this compound treatment, potentially based on the expression levels of pyruvate carboxylase or components of the Wnt/β-catenin pathway.

The emergence of novel agents like this compound underscores the importance of continued research into the fundamental biology of cancer. By targeting unique vulnerabilities, we can pave the way for more effective and less toxic treatments for breast cancer and other malignancies.

References

ZY-444: A Comparative Analysis of a Novel Pyruvate Carboxylase Inhibitor Across Different Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the small molecule inhibitor ZY-444, focusing on its performance in various cancer types based on available preclinical data. This compound targets pyruvate carboxylase (PC), a key enzyme in cancer metabolism, representing a promising strategy for anti-cancer therapy.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer an objective overview of this compound's potential.

Mechanism of Action

This compound is a small molecule that selectively binds to and inactivates pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1] Notably, this compound demonstrates selectivity for cancer cells over normal cells, a crucial attribute for a therapeutic agent.[1] Its downstream effects are context-dependent, impacting different signaling pathways in various cancer types.

In Vitro Efficacy: A Multi-Cancer Perspective

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Cancer TypeCell LineIC50 (µM)Citation
Prostate Cancer C4-21.5 - 2.5[3]
22RV11.5 - 2.5[3]
PC31.5 - 2.5[3]
DU1451.5 - 2.5[3]
Breast Cancer MDA-MB-231Not explicitly stated, but effective[1]
4T1Not explicitly stated, but effective[1]
MCF7Not explicitly stated, but effective
Thyroid Cancer TPC-13.82 (48h), 3.34 (72h)
KTC-13.79 (48h), 3.69 (72h)

In Vivo Efficacy: Preclinical Animal Models

The anti-tumor activity of this compound has been validated in xenograft models of both breast and prostate cancer, demonstrating significant tumor growth inhibition.

Cancer TypeAnimal ModelTreatmentOutcomeCitation
Breast Cancer 4T1 orthotopic model5 mg/kg this compoundSignificantly reduced primary tumor growth, outperforming paclitaxel at the same dose. Almost entirely blocked distant metastases.[1]
Prostate Cancer DU145 xenograft model2.5 and 5 mg/kg/d this compoundSignificant inhibition of tumor volume compared to control. More effective than paclitaxel at the same dose. No significant body weight loss observed.[3]

Signaling Pathway Modulation

The anti-cancer effects of this compound are mediated through the modulation of distinct signaling pathways in different cancer contexts.

Breast Cancer: Inhibition of the Wnt/β-catenin/Snail Pathway

In breast cancer, the inhibition of pyruvate carboxylase by this compound leads to the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is crucial for cancer cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).

G This compound Signaling Pathway in Breast Cancer cluster_0 This compound Signaling Pathway in Breast Cancer cluster_1 This compound Signaling Pathway in Breast Cancer This compound This compound PC Pyruvate Carboxylase This compound->PC inhibits Wnt Wnt PC->Wnt modulates β-catenin β-catenin Wnt->β-catenin Snail Snail β-catenin->Snail Invasion &\nMetastasis Invasion & Metastasis Snail->Invasion &\nMetastasis

Caption: this compound inhibits PC, leading to downregulation of the Wnt/β-catenin/Snail pathway.

Prostate Cancer: Upregulation of TNFAIP3 and Inhibition of TNF Signaling

In prostate cancer, this compound treatment leads to a significant elevation of Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[3] TNFAIP3, in turn, inhibits the TNF signaling pathway, which is known to promote inflammation and cell survival.[3]

G This compound Signaling Pathway in Prostate Cancer cluster_0 This compound Signaling Pathway in Prostate Cancer cluster_1 This compound Signaling Pathway in Prostate Cancer This compound This compound TNFAIP3 TNFAIP3 This compound->TNFAIP3 upregulates TNF TNF Signaling Pathway TNFAIP3->TNF inhibits Proliferation &\nSurvival Proliferation & Survival TNF->Proliferation &\nSurvival

Caption: this compound upregulates TNFAIP3, which inhibits the pro-survival TNF signaling pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound. Specific parameters may vary between studies.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells to determine their viability and proliferation rate in response to a compound.

G Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add CCK-8 or MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) E->F G Calculate IC50 values F->G

Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • Reagent Addition: A solution of CCK-8 or MTT is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, providing insights into signaling pathway modulation.

Protocol:

  • Protein Extraction: Cells treated with this compound and control cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., β-catenin, Snail, TNFAIP3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo efficacy and potential toxicity of anti-cancer compounds.

G In Vivo Xenograft Model Workflow A Inject cancer cells subcutaneously or orthotopically into immunodeficient mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control daily C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at endpoint and collect tumors E->F G Analyze tumors (e.g., IHC) and assess toxicity F->G

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Protocol:

  • Cell Implantation: A suspension of cancer cells (e.g., 4T1 or DU145) is injected subcutaneously or into the orthotopic site (e.g., mammary fat pad) of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are randomized into groups and treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control on a set schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.

Conclusion

This compound presents a compelling profile as a selective inhibitor of pyruvate carboxylase with potent anti-cancer activity in preclinical models of breast and prostate cancer. Its distinct mechanisms of action in these two cancer types highlight the intricate and context-dependent nature of cancer metabolism and signaling. While the available data are promising, further investigation is warranted to determine the full therapeutic potential of this compound. Specifically, future studies should aim to establish precise IC50 values across a broader panel of cancer cell lines, provide more detailed quantitative in vivo efficacy data, and further elucidate the molecular intricacies of its downstream signaling effects. This will be crucial for identifying patient populations most likely to benefit from this novel therapeutic strategy and for guiding its future clinical development.

References

Independent Verification of ZY-444's Binding to Pyruvate Carboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZY-444, a small molecule inhibitor of Pyruvate Carboxylase (PC), with other known inhibitors. It includes a summary of available quantitative data, detailed experimental protocols for verifying compound-protein binding, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Pyruvate Carboxylase

This compound is an anti-cancer agent that targets Pyruvate Carboxylase (PC), a key enzyme in cellular metabolism.[1] PC plays a crucial role in replenishing intermediates of the tricarboxylic acid (TCA) cycle, a central pathway for energy production and biosynthesis. By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion.[1] Mechanistically, this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1] This guide focuses on the independent verification of this compound's binding to its target, PC, and compares its performance with alternative PC inhibitors.

Quantitative Comparison of Pyruvate Carboxylase Inhibitors

CompoundTargetAssay TypeValueNotes
This compound PCCell Proliferation (TPC-1 cells, 48h)IC50: 3.82 μM[1]Reflects downstream cellular effects, not direct enzymatic inhibition.
This compound PCCell Proliferation (TPC-1 cells, 72h)IC50: 3.34 μM[1]Reflects downstream cellular effects, not direct enzymatic inhibition.
This compound PCCell Proliferation (KTC-1 cells, 48h)IC50: 3.79 μM[1]Reflects downstream cellular effects, not direct enzymatic inhibition.
This compound PCCell Proliferation (KTC-1 cells, 72h)IC50: 3.69 μM[1]Reflects downstream cellular effects, not direct enzymatic inhibition.
n-Octyl gallate PCEnzymatic InhibitionPotent inhibitor[2]Specific IC50 value for direct enzymatic inhibition is not specified in the available literature. It is described as having a similar concentration-dependent inhibitory effect to this compound.
3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u) PCEnzymatic InhibitionIC50: 3.0 ± 1.0 μM[3]A potent α-hydroxycinnamic acid-based inhibitor.
2-hydroxy-3-(quinoline-2-yl)propenoic acid (8v) PCEnzymatic InhibitionIC50: 4.3 ± 1.5 μM[3]A potent α-hydroxycinnamic acid-based inhibitor.
Compound 8v PCEnzymatic Inhibition (Competitive with pyruvate)Ki: 0.74 μM[3]Provides a measure of binding affinity to the active site.
Oxalate PCEnzymatic InhibitionKi: 12 μM - 300 μMA known non-competitive inhibitor of PC from various species.
Fluoropyruvate PCEnzymatic Inhibition (Non-competitive with pyruvate)Ki: 0.17 mMA pyruvate derivative that acts as a PC inhibitor.
Phenylpyruvate PCEnzymatic Inhibition (Non-competitive with pyruvate)Ki: 0.48 mMAnother pyruvate derivative with inhibitory activity against PC.

Experimental Protocols for Verification of this compound Binding to PC

To independently verify the binding of this compound to Pyruvate Carboxylase, two common biophysical techniques can be employed: a Pull-Down Assay using biotinylated this compound and Surface Plasmon Resonance (SPR).

Biotin Pull-Down Assay

This method confirms a direct physical interaction between a biotin-labeled small molecule (bait) and its protein target (prey).

Methodology:

  • Synthesis of Biotinylated this compound: Synthesize a version of this compound with a biotin tag attached via a flexible linker. This "bait" molecule should be structurally similar to the parent compound to retain its binding properties.

  • Cell Lysate Preparation: Culture a cell line known to express Pyruvate Carboxylase (e.g., MDA-MB-231 breast cancer cells) and prepare a whole-cell lysate.

  • Incubation: Incubate the biotinylated this compound with the cell lysate to allow for the formation of the biotin-ZY-444-PC complex. As a negative control, incubate the lysate with free biotin.

  • Capture with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the biotin-ZY-444 and any bound proteins onto the beads.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to Pyruvate Carboxylase to confirm its presence in the sample incubated with biotinylated this compound and its absence in the negative control.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity between a ligand and an analyte.

Methodology:

  • Immobilization of Pyruvate Carboxylase: Covalently immobilize purified recombinant Pyruvate Carboxylase onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized PC. The binding of this compound to PC will cause a change in the refractive index at the surface, which is detected by the SPR instrument and measured in resonance units (RU).

  • Data Analysis: The binding data is fitted to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

  • Competition Assay (Optional): To further validate the binding specificity, a competition assay can be performed. Here, a known inhibitor of PC (e.g., n-Octyl gallate) is co-injected with this compound. A reduction in the binding signal of this compound in the presence of the competitor would indicate that they bind to the same or overlapping sites on the protein.

Visualizations

Signaling Pathway

G cluster_inhibition Inhibition by this compound cluster_pathway Wnt/β-catenin Signaling Pathway This compound This compound PC Pyruvate Carboxylase (PC) This compound->PC Binds and Inhibits beta_catenin β-catenin PC->beta_catenin Suppresses Nuclear Translocation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Co-activation Snail Snail TCF_LEF->Snail Gene_Expression Target Gene Expression (Proliferation, Migration) Snail->Gene_Expression G start Start biotin_zy444 Synthesize Biotin-ZY-444 start->biotin_zy444 cell_lysate Prepare Cell Lysate with PC start->cell_lysate incubation Incubate Biotin-ZY-444 with Cell Lysate biotin_zy444->incubation cell_lysate->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute western_blot Analyze by Western Blot for PC elute->western_blot end End western_blot->end G immobilize Immobilize PC on Sensor Chip inject Inject this compound (Analyte) over the surface immobilize->inject detect Detect Change in Refractive Index (RU) inject->detect competition Competition Assay with Known Inhibitor (Optional) inject->competition analyze Analyze Binding Kinetics (ka, kd, KD) detect->analyze confirm Confirm Binding Specificity competition->confirm

References

A Comparative Guide to ZY-444 and Other Metabolic Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is increasingly focused on exploiting the unique metabolic dependencies of tumor cells. This guide provides a detailed comparison of ZY-444, a novel pyruvate carboxylase (PC) inhibitor, with other prominent metabolic inhibitors in cancer therapy. The information presented herein is based on available preclinical and clinical data, with a focus on breast cancer models to facilitate direct comparison.

Introduction to Metabolic Reprogramming in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. This reprogramming, often termed the "Warburg effect," involves a shift towards aerobic glycolysis. However, beyond glycolysis, cancer cells rely on other metabolic pathways, including glutaminolysis, de novo fatty acid synthesis, and anaplerotic reactions, to fuel the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. Targeting these metabolic vulnerabilities with specific inhibitors represents a promising therapeutic strategy.

Overview of this compound and Comparator Metabolic Inhibitors

This guide focuses on a comparative analysis of this compound against a selection of metabolic inhibitors targeting different key pathways:

  • This compound: A small molecule inhibitor of pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes TCA cycle intermediates.[1][2][3]

  • CB-839 (Telaglenastat): An inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate, a key step in glutaminolysis.[1][2][4][5][6][7][8][9][10][11]

  • TVB-2640: An inhibitor of fatty acid synthase (FASN), the central enzyme in de novo fatty acid synthesis.[12][13][14][15][16]

  • Devimistat (CPI-613): A lipoate analog that inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), key enzymes in the TCA cycle.[17][18][19][20][21]

  • Ivosidenib (AG-120) & Enasidenib (AG-221): Inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2), respectively, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[22][23][24][25][26][27][28][29][30][31]

Comparative Efficacy in Preclinical Breast Cancer Models

The following tables summarize the in vitro and in vivo efficacy of this compound and comparator compounds in breast cancer models.

Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
InhibitorTargetCell Line(s)Key FindingsReference(s)
This compound Pyruvate Carboxylase (PC)MDA-MB-231, 4T1, MCF7Selectively inhibits proliferation, migration, and invasion of breast cancer cells over normal epithelial cells. Induces apoptosis.[1]
CB-839 Glutaminase (GLS)HCC1806, MDA-MB-231 (TNBC)Antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines dependent on glutamine.[1][2][4]
TVB-3166 (analog of TVB-2640) Fatty Acid Synthase (FASN)MCF7/TamR, MCF7/FRMarked inhibition of proliferation in endocrine-resistant breast cancer cells.[12]
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
InhibitorModelKey FindingsReference(s)
This compound 4T1 orthotopic mouse modelSignificantly reduced primary tumor growth and spontaneous lung metastases, with greater efficacy than paclitaxel in reducing tumor volume.[1]
CB-839 Patient-derived TNBC xenograft, JIMT-1 xenograftSignificant single-agent antitumor activity and effective in combination with paclitaxel.[2][4]
TVB-3166 (analog of TVB-2640) Endocrine-resistant xenograftsSignificantly inhibited tumor growth.[12]

Mechanism of Action and Signaling Pathways

This compound: Inhibition of Pyruvate Carboxylase

This compound directly binds to and inhibits the catalytic activity of pyruvate carboxylase (PC).[1][2][3] This blockade of anaplerosis leads to a reduction in mitochondrial respiration and ATP production, selectively in cancer cells.[1] Downstream, PC inhibition by this compound suppresses the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2]

ZY444_Pathway cluster_mito Mitochondrion ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt Signaling PC->Wnt Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PC TCA TCA Cycle OAA->TCA Metastasis Growth & Metastasis TCA->Metastasis supports beta_catenin_nuc Nuclear β-catenin Wnt->beta_catenin_nuc Snail Snail beta_catenin_nuc->Snail Snail->Metastasis

This compound Mechanism of Action
Comparator Inhibitors: Diverse Metabolic Targets

  • CB-839 (Telaglenastat): Inhibits glutaminase, thereby blocking the conversion of glutamine to glutamate, a crucial step for anaplerosis and nitrogen metabolism in cancer cells.[1][2][4]

  • TVB-2640: Targets fatty acid synthase (FASN), leading to a shutdown of de novo lipogenesis, which is essential for membrane synthesis and signaling in cancer cells.[14]

  • Devimistat (CPI-613): Disrupts the TCA cycle by inhibiting PDH and KGDH, leading to a metabolic crisis in cancer cells.[18]

  • Ivosidenib & Enasidenib: Specifically inhibit mutant forms of IDH1 and IDH2, preventing the production of the oncometabolite 2-HG, which is implicated in epigenetic dysregulation and impaired cellular differentiation.[22][25]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Seahorse XF Mito Stress Test

This assay measures mitochondrial function by monitoring the oxygen consumption rate (OCR).

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture plate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with unbuffered DMEM (XF Assay Medium) supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Compound Loading: Load the injection ports of the sensor cartridge with the following compounds at a 10X concentration:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (mitochondrial respiration uncoupler)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will perform baseline measurements before sequentially injecting the compounds and measuring the corresponding changes in OCR.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[32][33][34][35][36]

Seahorse_Workflow start Seed Cells in XF Plate prepare_media Prepare Assay Medium start->prepare_media hydrate Hydrate Sensor Cartridge load_compounds Load Compounds into Cartridge hydrate->load_compounds incubate_cells Incubate Cells in Assay Medium prepare_media->incubate_cells run_assay Run Seahorse Mito Stress Test incubate_cells->run_assay load_compounds->run_assay analyze Analyze OCR Data run_assay->analyze

Seahorse Mito Stress Test Workflow
Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

Protocol:

  • Insert Coating: Coat the upper surface of Transwell inserts (8-µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

  • Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.[37][38][39][40][41]

Orthotopic 4T1 Mouse Model

This in vivo model mimics human breast cancer progression and metastasis.

Protocol:

  • Cell Preparation: Culture and harvest 4T1 mouse mammary carcinoma cells. Resuspend the cells in a sterile PBS or a mixture of PBS and Matrigel.

  • Orthotopic Injection: Anesthetize female BALB/c mice. Inject the 4T1 cell suspension into the mammary fat pad.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers. For luminescently tagged cells, tumor burden and metastasis can be monitored using in vivo imaging systems.

  • Treatment: Once tumors are established, administer this compound or comparator compounds via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the primary tumors and metastatic organs (e.g., lungs) for further analysis, including weight measurement, histological examination, and quantification of metastatic nodules.[42][43][44][45][46]

Conclusion

This compound represents a promising new approach to cancer therapy by targeting the anaplerotic function of pyruvate carboxylase, a pathway critical for the growth and metastasis of certain cancers, including breast cancer. Preclinical data demonstrate its potent and selective antitumor activity. In comparison to other metabolic inhibitors that target distinct but equally vital metabolic pathways, this compound offers a unique mechanism of action. The choice of a specific metabolic inhibitor for therapeutic development will likely depend on the specific metabolic dependencies of the cancer type . Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel metabolic inhibitor.

References

Replicating published findings on ZY-444's anti-proliferative effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of the anti-proliferative effects of ZY-444, a novel small molecule inhibitor, against other established anti-cancer agents. The information presented herein is a synthesis of findings from peer-reviewed publications, designed to offer researchers, scientists, and drug development professionals a detailed overview of this compound's performance, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative and anti-metastatic activity in preclinical studies, primarily in breast and prostate cancer models.[1][2][3][4] A key aspect of its therapeutic potential lies in its targeted mechanism of action and favorable selectivity for cancer cells over normal cells, particularly when compared to conventional chemotherapeutics like paclitaxel.[2]

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency. For comparative context, publicly available IC50 data for paclitaxel, a widely used anti-proliferative agent, is also included.

Compound Cancer Type Cell Line IC50 (µM) Reference
This compound Prostate CancerC4-2~1.5 - 2.5[4]
Prostate Cancer22RV1~1.5 - 2.5[4]
Prostate CancerPC3~1.5 - 2.5[4]
Prostate CancerDU145~1.5 - 2.5[4]
Breast CancerMDA-MB-231< 5[2]
Breast CancerOther BCA cell linesEffective[2]
Paclitaxel Breast CancerMDA-MB-231> 20[2]
Normal BreastMCF10A~0.1[2]

Note: The IC50 values for this compound in prostate cancer cell lines were reported as a range. In breast cancer cells, this compound inhibited viability by 90% at 5 µM, while paclitaxel did not reach 50% inhibition even at 20 µM.[2]

Mechanism of Action: A Dual-Pronged Attack on Cancer Proliferation

This compound exhibits its anti-cancer effects through distinct mechanisms in different cancer types, highlighting its potential for targeted therapy.

Inhibition of Pyruvate Carboxylase in Breast Cancer

In breast cancer, this compound acts as a potent inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that supports the metabolic demands of rapidly proliferating cancer cells.[1][4] By binding to and inactivating PC, this compound disrupts cancer cell metabolism.[1][2] This metabolic inhibition subsequently suppresses breast cancer growth and metastasis by downregulating the Wnt/β-catenin/Snail signaling pathway.[1][2]

Caption: this compound inhibits Pyruvate Carboxylase, modulating the Wnt/β-catenin/Snail pathway in breast cancer.

Targeting TNFAIP3 in Prostate Cancer

In prostate cancer, this compound upregulates the expression of Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[1][3] TNFAIP3, in turn, inhibits the TNF signaling pathway, which is implicated in cell proliferation and migration.[1][3] This targeted upregulation leads to the suppression of prostate cancer cell growth and metastasis.[1][3]

References

A Head-to-Head Comparison of ZY-444 with Other Wnt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration, is frequently dysregulated in various cancers. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a head-to-head comparison of a novel investigational agent, ZY-444, with other well-characterized Wnt pathway inhibitors, supported by preclinical experimental data.

This compound: An Indirect Modulator of the Wnt/β-Catenin Pathway

This compound is an anti-cancer agent that targets pyruvate carboxylase (PC), a key enzyme in cellular metabolism.[1] Its inhibitory effect on the Wnt/β-catenin/Snail signaling pathway is a downstream consequence of PC inhibition, which blocks the nuclear translocation of β-catenin.[1] This mechanism distinguishes it from many direct Wnt pathway inhibitors. This compound has demonstrated selective inhibition of proliferation, migration, and invasion, and induction of apoptosis in various cancer cell lines.[1]

Mechanism of Action: this compound vs. Other Wnt Pathway Inhibitors

This compound's indirect approach to Wnt pathway modulation offers a potentially distinct therapeutic window compared to direct inhibitors. Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for this compound and other representative inhibitors.

Wnt Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition APC APC Beta_Catenin_cyto β-catenin APC->Beta_Catenin_cyto Axin Axin Axin->Beta_Catenin_cyto GSK3b->Beta_Catenin_cyto phosphorylation CK1 CK1 CK1->Beta_Catenin_cyto phosphorylation Proteasome Proteasome Beta_Catenin_cyto->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocation PC Pyruvate Carboxylase (PC) PC->Beta_Catenin_nuc inhibits translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes ZY444 This compound ZY444->PC inhibits XAV939 XAV-939 XAV939->Axin stabilizes by inhibiting Tankyrase ICG001 ICG-001 / PRI-724 ICG001->Beta_Catenin_nuc inhibits binding to CBP

Caption: Wnt pathway and inhibitor targets.

Performance Data: A Comparative Overview

Direct comparative studies of this compound against other Wnt inhibitors in the same experimental settings are not yet publicly available. However, by compiling data from various preclinical studies, we can provide an initial comparison of their anti-cancer activities. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable Wnt pathway inhibitors in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
TPC-1Thyroid Cancer3.8248h
TPC-1Thyroid Cancer3.3472h
KTC-1Thyroid Cancer3.7948h
KTC-1Thyroid Cancer3.6972h

Data sourced from MedChemExpress.[1]

Table 2: IC50 Values of Other Wnt Pathway Inhibitors

InhibitorCell LineCancer TypeIC50 (µM)
XAV-939 NCI-H446Small Cell Lung Cancer20.02
B16F10Melanoma1.38
ICG-001 KNS42Pediatric Glioblastoma3
SF188Pediatric Glioblastoma2
Mel202Uveal Melanoma0.6 - 2.7 (range)
RPMI-8226Multiple Myeloma6.96
H929Multiple Myeloma12.25
PRI-724 NTERA-2Germ Cell Tumor8.63
NTERA-2 CisRGerm Cell Tumor (Cisplatin-resistant)4.97
CAL 27Head and Neck Squamous Cancer~5 (estimated from graph)

Data for XAV-939 sourced from relevant studies.[2][3] Data for ICG-001 and PRI-724 sourced from various publications.[4][5][6][7][8]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, including assay duration and methodology.

Key Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Inhibitor start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, XAV-939) and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot for β-catenin Expression

This technique is used to detect and quantify the levels of total and nuclear β-catenin, providing insight into the activation state of the Wnt pathway.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and loading controls like β-actin or Histone H3 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for β-catenin Nuclear Translocation

This imaging technique allows for the visualization of β-catenin localization within the cell, specifically its translocation from the cytoplasm to the nucleus upon Wnt pathway activation and its inhibition by compounds like this compound.

Immunofluorescence Workflow start Culture cells on coverslips treat Treat with Inhibitor start->treat fix Fix with paraformaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with serum permeabilize->block primary_ab Incubate with primary antibody (anti-β-catenin) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Image with confocal microscope mount->image

Caption: Immunofluorescence workflow.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Conclusion

This compound presents a novel, indirect mechanism for inhibiting the Wnt/β-catenin signaling pathway by targeting cellular metabolism. While direct head-to-head comparative data with other Wnt inhibitors is currently limited, the available preclinical data suggests its potential as an anti-cancer agent. Further studies are warranted to directly compare the efficacy and safety profile of this compound with other Wnt pathway inhibitors in various cancer models. The detailed experimental protocols provided in this guide aim to facilitate such future comparative research and aid in the continued development of effective Wnt-targeted therapies.

References

Assessing the long-term efficacy and safety of ZY-444 compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational molecule ZY-444 and the current standard of care treatments for metastatic breast cancer, iodine-refractory thyroid cancer, and castration-resistant prostate cancer. While this compound has demonstrated promising preclinical activity, it is crucial to note that no clinical trial data for this compound, including long-term efficacy and safety in humans, is publicly available at this time. The following comparison is therefore based on preclinical data for this compound and established clinical data for the standard of care.

Mechanism of Action: A Novel Approach to Cancer Metabolism

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle that plays a crucial role in cancer cell metabolism.[1] By inhibiting PC, this compound disrupts the anaplerotic flux that replenishes TCA cycle intermediates, which are essential for the rapid proliferation and survival of cancer cells.[1][2] This mechanism of action leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, which is implicated in cancer progression, metastasis, and recurrence.[1][2] In preclinical studies, this inhibition has been shown to selectively induce apoptosis, and inhibit proliferation, migration, and invasion of cancer cells.[3] In prostate cancer cell lines, this compound has also been shown to target TNFAIP3, inhibiting the TNF signaling pathway.[3][4][5]

This compound Signaling Pathway

ZY444_Pathway cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle Intermediates PC->TCA Produces Apoptosis Apoptosis PC->Apoptosis Inhibition Induces Wnt Wnt Signaling Pathway TCA->Wnt Supports beta_catenin β-catenin Wnt->beta_catenin Snail Snail beta_catenin->Snail Metastasis Proliferation, Migration, Invasion Snail->Metastasis Promotes experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_data Data Analysis cell_lines Cancer Cell Lines treatment This compound Treatment cell_lines->treatment viability Viability/ Proliferation Assays treatment->viability migration Migration/Invasion Assays treatment->migration apoptosis Apoptosis Assays treatment->apoptosis western_blot Western Blot treatment->western_blot statistical_analysis Statistical Analysis viability->statistical_analysis migration->statistical_analysis apoptosis->statistical_analysis mechanism_elucidation Mechanism of Action Elucidation western_blot->mechanism_elucidation xenograft Xenograft Models (Tumor Growth) efficacy_assessment Efficacy Assessment (Tumor Size, Metastasis) xenograft->efficacy_assessment metastasis_model Metastasis Models metastasis_model->efficacy_assessment efficacy_assessment->statistical_analysis

References

Safety Operating Guide

Safe Disposal of ZY-444: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of ZY-444, a potent research compound. Adherence to these guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

This compound Hazard Profile and Disposal Overview

This compound is a highly toxic substance if ingested and requires careful handling. All disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste. The primary disposal route for this compound is through an approved hazardous waste disposal facility.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterValueUnitNotes
Reportable Quantity (RQ) 10lbs (4.54 kg)The amount that requires immediate notification to the appropriate regulatory agencies if released.
Aqueous Waste Concentration Limit 100mg/LMaximum concentration of this compound in aqueous waste before neutralization.
Neutralization Reagent 5% Sodium Hypochlorite (Bleach)% (v/v)A common laboratory disinfectant and decontaminating agent.
Neutralization Reaction Time 60minutesMinimum contact time required for effective decontamination of surfaces and equipment.
Incineration Temperature >850°CRecommended minimum temperature for the complete destruction of this compound.

Experimental Protocol: Surface Decontamination and Neutralization

This protocol details the methodology for the chemical neutralization of trace amounts of this compound on laboratory surfaces and equipment. This procedure should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials:

  • 5% Sodium Hypochlorite solution

  • Deionized water

  • Absorbent pads

  • Hazardous waste bags

  • Appropriate PPE (gloves, lab coat, safety glasses)

Procedure:

  • Preparation: Prepare a fresh 5% solution of sodium hypochlorite. Ensure all materials needed for the decontamination are within the chemical fume hood.

  • Initial Cleaning: For visible spills, gently cover with absorbent pads to soak up the material. Place the used pads in a designated hazardous waste bag.

  • Application of Neutralizing Agent: Liberally apply the 5% sodium hypochlorite solution to the contaminated surface or equipment.

  • Contact Time: Allow the sodium hypochlorite solution to remain in contact with the surface for a minimum of 60 minutes to ensure complete neutralization.

  • Rinsing: Thoroughly rinse the surface with deionized water.

  • Final Cleaning: Wipe the surface dry with clean absorbent pads.

  • Waste Disposal: Dispose of all used absorbent pads, gloves, and other contaminated materials in a properly labeled hazardous waste container for incineration.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, Vials) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions) start->liquid_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Waste Solvent Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store dispose Dispose via Approved Hazardous Waste Facility store->dispose

Caption: Workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE) and Safety Precautions

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat. For larger spills, use a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). If swallowed, seek immediate medical attention and call a poison center.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using absorbent materials. Follow the neutralization protocol described above.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a water jet.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Disposal of contents and container must be to an approved waste disposal plant. Do not allow the product to enter drains. All disposal practices must be in compliance with local, state, and federal regulations.

Personal protective equipment for handling ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ZY-444

Disclaimer: this compound is a fictional substance. This guide is for illustrative purposes only and is based on general safety protocols for handling hazardous chemical compounds in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This guide provides essential safety, handling, and disposal information for this compound, a potent, volatile cytotoxic compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE must be worn at all times.[1][2][3] The required level of PPE varies depending on the task and the potential for exposure.

Task Required PPE
Low-Volume Handling (<1 mL) Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.
High-Volume Handling (>1 mL) Chemical-resistant gloves (e.g., neoprene or nitrile), disposable gown, face shield, and safety goggles.
Aerosol-Generating Procedures All "High-Volume Handling" PPE, plus a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Chemical-resistant gloves, disposable gown, face shield, safety goggles, and a NIOSH-approved respirator.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Don the appropriate PPE for high-volume handling.

  • Weigh out the required amount of this compound powder in a chemical fume hood.

  • Carefully transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex until the powder is completely dissolved.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C in a designated and clearly labeled freezer.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.[4][5][6]

Procedure:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and tubes, in a designated hazardous waste bag.[6]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with a 10% bleach solution followed by 70% ethanol.

  • Waste Pickup: Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures: this compound Spill

In the event of a this compound spill, follow these procedures immediately.[7][8][9]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[9][10]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use a chemical spill kit to absorb and contain the spill.[7][8]

  • Decontamination: Once the spill is absorbed, decontaminate the area with a 10% bleach solution.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visual Guides

This compound Handling and Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe Step 1 weigh Weigh this compound ppe->weigh Step 2 dissolve Dissolve in Solvent weigh->dissolve Step 3 store Store Solution dissolve->store Step 4 collect_liquid Collect Liquid Waste store->collect_liquid collect_solid Collect Solid Waste store->collect_solid decontaminate Decontaminate Surfaces collect_liquid->decontaminate Step 5 collect_solid->decontaminate waste_pickup Arrange Waste Pickup decontaminate->waste_pickup Step 6

Caption: Workflow for the preparation and disposal of this compound.

This compound Emergency Spill Response

G spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。